molecular formula C26H34N2O5S B12397678 Neuraminidase-IN-11

Neuraminidase-IN-11

Cat. No.: B12397678
M. Wt: 486.6 g/mol
InChI Key: GIKVGXQUXGICDM-ICDZXHCJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuraminidase-IN-11 is a useful research compound. Its molecular formula is C26H34N2O5S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H34N2O5S

Molecular Weight

486.6 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-[(2-methoxy-4-thiophen-3-ylphenyl)methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C26H34N2O5S/c1-5-21(6-2)33-24-13-20(26(30)31)11-22(25(24)28-16(3)29)27-14-18-8-7-17(12-23(18)32-4)19-9-10-34-15-19/h7-10,12-13,15,21-22,24-25,27H,5-6,11,14H2,1-4H3,(H,28,29)(H,30,31)/t22-,24+,25+/m0/s1

InChI Key

GIKVGXQUXGICDM-ICDZXHCJSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=C(C=C(C=C2)C3=CSC=C3)OC)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=C(C=C(C=C2)C3=CSC=C3)OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Oseltamivir: A Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific compound "Neuraminidase-IN-11" is not publicly available. This guide provides a comprehensive overview of the well-characterized and widely used neuraminidase inhibitor, Oseltamivir, as a representative example for researchers, scientists, and drug development professionals.

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2][3] As an antiviral agent, it plays a crucial role in the treatment and prophylaxis of influenza infections.[1][2][3] Oseltamivir is a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form, oseltamivir carboxylate.[2][4][5] This active metabolite mimics the natural substrate of the neuraminidase enzyme, sialic acid, and competitively inhibits its activity, thereby preventing the release of new viral particles from infected host cells and limiting the spread of the infection.[5][6]

Chemical Structure and Properties

The chemical identity and key physicochemical properties of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, are summarized below.

Chemical Structure

Oseltamivir

Oseltamivir Chemical Structure

Oseltamivir Carboxylate

Oseltamivir Carboxylate Chemical Structure

Chemical and Physical Properties
PropertyOseltamivirOseltamivir Carboxylate
IUPAC Name ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[1](3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid[7]
Molecular Formula C16H28N2O4[1][6]C14H24N2O4[7][8]
Molecular Weight 312.41 g/mol [1][6]284.35 g/mol [7]
SMILES CCC(CC)O[C@@H]1C=C(C--INVALID-LINK--N)C(=O)OCC[1]CCC(CC)O[C@@H]1C=C(C--INVALID-LINK--N)C(=O)O[7]
CAS Number 196618-13-0[1]187227-45-8[7]
Appearance White crystalline solid[9][10]Solid
Melting Point 190–206 °C (phosphate salt)[9]Not available
Water Solubility 1.6 g/L (estimated for phosphate salt)[9]≥46.1 mg/mL (with gentle warming)[11]
pKa 7.7 (25 °C)[12]Not available

Biological Activity and Mechanism of Action

Oseltamivir is a competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virions from infected cells.

Inhibitory Activity

The inhibitory potency of oseltamivir carboxylate against various influenza virus neuraminidase subtypes is typically measured as the half-maximal inhibitory concentration (IC50). These values can vary depending on the viral strain and the assay method used.

Influenza Virus SubtypeNeuraminidase SubtypeMean IC50 (nM) of Oseltamivir Carboxylate
A/H1N1N11.2 - 1.34[13][14]
A/H3N2N20.5 - 0.67[13][14]
Influenza B8.8 - 13[13][14]
A(H1N1)pdm09N10.90[15]
A(H5N1)N10.70[16]
Mechanism of Action Signaling Pathway

Oseltamivir acts as a prodrug that is converted to the active oseltamivir carboxylate by esterases in the liver. Oseltamivir carboxylate then inhibits the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the cleavage of sialic acid residues from the host cell surface, which in turn prevents the release of newly formed virus particles.

Oseltamivir_Mechanism_of_Action Oseltamivir Oseltamivir (Prodrug) Oral Administration Liver Liver (Esterases) Oseltamivir->Liver First-pass metabolism Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Liver->Oseltamivir_Carboxylate Hydrolysis Neuraminidase Neuraminidase Enzyme Oseltamivir_Carboxylate->Neuraminidase Competitive Inhibition Influenza_Virus Influenza Virus Influenza_Virus->Neuraminidase Sialic_Acid Sialic Acid Receptors Neuraminidase->Sialic_Acid Cleavage No_Release Inhibition of Virion Release Neuraminidase->No_Release Leads to Host_Cell Infected Host Cell Sialic_Acid->Host_Cell Virus_Release New Virion Release Sialic_Acid->Virus_Release Enables Oseltamivir_Synthesis_Workflow Shikimic_Acid (-)-Shikimic Acid (Starting Material) Esterification Esterification Shikimic_Acid->Esterification Protection Protection of Diol Esterification->Protection Azide_Introduction Azide Introduction Protection->Azide_Introduction Epoxidation Epoxidation Azide_Introduction->Epoxidation Ether_Formation Ether Formation Epoxidation->Ether_Formation Azide_Reduction Azide Reduction to Amine Ether_Formation->Azide_Reduction Acetylation Acetylation Azide_Reduction->Acetylation Oseltamivir Oseltamivir Acetylation->Oseltamivir NI_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Virus, Substrate) Start->Prepare_Reagents Plate_Setup Plate Setup in 96-well Plate (Inhibitor dilutions, Virus) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (37°C, 30 min) Plate_Setup->Pre_incubation Add_Substrate Add MUNANA Substrate Pre_incubation->Add_Substrate Incubation Incubation (37°C, 60 min) Add_Substrate->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

General Mechanism of Action of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature and databases reveals no specific compound designated as "Neuraminidase-IN-11." This suggests that "this compound" may be an internal designation for a novel, unpublished compound or a misnomer.

While information specific to "this compound" is unavailable, this guide provides a comprehensive overview of the established mechanism of action for the broader class of neuraminidase inhibitors, details common experimental protocols for their characterization, and presents visualizations of key processes, adhering to the user's specified formatting requirements. This information can serve as a foundational framework for researchers and drug development professionals working with novel neuraminidase inhibitors.

Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus.[1] This enzyme is crucial for the release of newly formed viral particles from infected host cells, thus enabling the spread of the virus.[2]

The mechanism of action involves the following key steps:

  • Viral Budding: After replication within a host cell, new influenza virions bud from the cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid residues on the host cell surface, temporarily tethering the new virus to the cell.[3]

  • Neuraminidase Function: The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the newly formed virus and allowing it to infect other cells.[3][4]

  • Inhibitor Action: Neuraminidase inhibitors are designed as analogues of sialic acid.[5] They bind to the active site of the neuraminidase enzyme with high affinity, competitively inhibiting its function.[2]

  • Viral Aggregation and Reduced Spread: By blocking the enzymatic activity of neuraminidase, the inhibitors prevent the cleavage of sialic acid. This results in the aggregation of newly formed virions on the surface of the host cell, preventing their release and subsequent spread of the infection.[2][5]

The following diagram illustrates the general mechanism of action of neuraminidase inhibitors.

Neuraminidase_Inhibitor_Mechanism cluster_InfectedCell Infected Host Cell cluster_Extracellular Extracellular Space cluster_Inhibition Action of Neuraminidase Inhibitor VirusReplication Viral Replication BuddingVirus Budding Virion VirusReplication->BuddingVirus Assembly & Budding HostCellSurface Host Cell Surface (with Sialic Acid Receptors) BuddingVirus->HostCellSurface HA binds to Sialic Acid ReleasedVirus Released Virion BuddingVirus->ReleasedVirus Release (Normal Viral Cycle) Neuraminidase Viral Neuraminidase BuddingVirus->Neuraminidase Sialic Acid Cleavage Blocked NewInfection Infection of New Cell ReleasedVirus->NewInfection Neuraminidase->ReleasedVirus Cleaves Sialic Acid Inhibitor Neuraminidase Inhibitor Inhibitor->Neuraminidase Binds to Active Site

Mechanism of Neuraminidase Inhibition.

Quantitative Data Presentation

Since no data for "this compound" exists, the following table provides a template for summarizing typical quantitative data for a hypothetical neuraminidase inhibitor. This data is essential for comparing the potency and efficacy of different compounds.

ParameterDescriptionValue (Hypothetical)
IC50 (nM) The concentration of an inhibitor that reduces the enzymatic activity of neuraminidase by 50%.15.2
Ki (nM) The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.5.8
EC50 (µM) The concentration of a drug that gives half-maximal response in a cell-based assay.0.5
CC50 (µM) The concentration of a drug that causes the death of 50% of host cells.>100
Selectivity Index The ratio of CC50 to EC50, indicating the therapeutic window of the drug.>200

Experimental Protocols

The characterization of neuraminidase inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is widely used to determine the IC50 of an inhibitor against purified neuraminidase enzyme.[6]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone, which can be quantified.

Materials:

  • Purified neuraminidase enzyme

  • MUNANA substrate

  • Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)

  • Test inhibitor (e.g., this compound)

  • Positive control inhibitor (e.g., Oseltamivir, Zanamivir)

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test inhibitor and the positive control.

  • In a 96-well plate, add the diluted inhibitors to the wells.

  • Add the purified neuraminidase enzyme to each well and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[6]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 450 nm emission).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for the fluorometric neuraminidase inhibition assay.

Fluorometric_NA_Inhibition_Assay A Prepare serial dilutions of inhibitor B Add inhibitor and neuraminidase to 96-well plate A->B C Incubate at 37°C B->C 30 min D Add MUNANA substrate to initiate reaction C->D E Incubate at 37°C D->E 60 min F Add stop solution E->F G Measure fluorescence F->G H Calculate IC50 G->H

Fluorometric Neuraminidase Inhibition Assay Workflow.
Cell-Based Plaque Reduction Assay

This assay determines the ability of an inhibitor to prevent virus-induced cell death and plaque formation in a cell culture model, providing the EC50 value.

Principle: A monolayer of host cells is infected with influenza virus in the presence of varying concentrations of the inhibitor. The number of plaques (zones of cell death) is counted to determine the antiviral activity.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Test inhibitor

  • Cell culture medium (e.g., DMEM)

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test inhibitor.

  • Infect the cell monolayers with a known amount of influenza virus in the presence of the diluted inhibitor.

  • After a 1-hour incubation, remove the virus-inhibitor mixture and overlay the cells with a mixture of cell culture medium and low-melting-point agarose containing the corresponding inhibitor concentration.

  • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percent plaque reduction for each inhibitor concentration and determine the EC50 value.

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity of the inhibitor is due to specific inhibition of the virus or general toxicity to the host cells.

Principle: A cell viability assay, such as the MTT or XTT assay, is used to measure the metabolic activity of cells treated with the inhibitor.

Procedure:

  • Seed MDCK cells in a 96-well plate and grow to confluence.

  • Treat the cells with serial dilutions of the test inhibitor.

  • Incubate for the same duration as the plaque reduction assay.

  • Add the viability reagent (e.g., MTT) and incubate.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent cell viability and determine the CC50 value.

The logical relationship between these key assays in the drug discovery pipeline is depicted below.

Drug_Discovery_Assay_Logic cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays cluster_Evaluation Evaluation NA_Inhibition Neuraminidase Inhibition Assay (determines IC50) Plaque_Reduction Plaque Reduction Assay (determines EC50) NA_Inhibition->Plaque_Reduction Promising compounds advance Cytotoxicity Cytotoxicity Assay (determines CC50) Plaque_Reduction->Cytotoxicity Selectivity_Index Calculate Selectivity Index (CC50 / EC50) Plaque_Reduction->Selectivity_Index Cytotoxicity->Selectivity_Index Lead_Candidate Lead Candidate Identification Selectivity_Index->Lead_Candidate High SI indicates potential

Logical Workflow of Neuraminidase Inhibitor Assays.

References

Biological Activity of Oseltamivir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Oseltamivir, a potent and selective inhibitor of influenza virus neuraminidase. Oseltamivir is the active metabolite of the prodrug oseltamivir phosphate, marketed as Tamiflu®. This document details its mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and its interaction with host cell signaling pathways.

Core Mechanism of Action

Oseltamivir is a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] The NA enzyme is a glycoprotein found on the surface of the influenza virion and is crucial for the release of progeny virus particles from infected host cells.[2] It cleaves terminal sialic acid residues from glycoconjugates on the surface of the host cell and the newly formed virions, to which the viral hemagglutinin (HA) protein would otherwise bind, causing viral aggregation and preventing their release.[3]

Oseltamivir, a sialic acid analogue, binds to the highly conserved active site of the neuraminidase enzyme of both influenza A and B viruses.[4] This binding prevents the enzyme from cleaving sialic acid, leading to the aggregation of newly formed virions at the host cell surface and reducing the spread of the virus to other cells.[5]

Quantitative Inhibitory Data

The inhibitory activity of Oseltamivir is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the inhibitor required to reduce the neuraminidase activity or viral replication by 50%, respectively. The tables below summarize the in vitro inhibitory activity of Oseltamivir against various influenza virus strains.

Table 1: Oseltamivir IC50 Values for Neuraminidase Inhibition of Various Influenza Strains

Influenza Virus Strain/SubtypeNeuraminidase SubtypeOseltamivir IC50 (nM)Reference(s)
A/PR/8/34H1N10.5 (Ki)[4]
A/Victoria/3/75H3N20.2 (Ki)[4]
B/Lee/40-1.2 (Ki)[4]
A/H1N1N11.34 (mean)[6]
A/H3N2N20.67 (mean)[6]
Influenza B-13 (mean)[6]

Table 2: Oseltamivir EC50 Values for Inhibition of Viral Replication

Influenza Virus Strain/SubtypeNeuraminidase SubtypeOseltamivir EC50 (nM)Reference(s)
A/NWS/33H1N10.51[7]
A/Victoria/3/75H3N20.19[7]
A/Duck/MN/1525/81H5N10.70[7]

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Assay)

This is a widely used method to determine the in vitro susceptibility of influenza viruses to neuraminidase inhibitors.[8] The assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1]

Materials:

  • Influenza virus isolates

  • Oseltamivir carboxylate (the active metabolite of Oseltamivir)[1]

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[1]

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[1]

  • Stop Solution (e.g., a mixture of absolute ethanol and 0.824 M NaOH)[1]

  • 96-well flat-bottom plates (black plates are often used to reduce background fluorescence)

  • Fluorometer with excitation at ~355 nm and emission at ~460 nm[1]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Oseltamivir carboxylate in the assay buffer.

    • Prepare a working solution of MUNANA substrate in the assay buffer. Protect from light.[1]

  • Virus Dilution:

    • Dilute the virus stock to a concentration that gives a linear fluorescent signal over the incubation period. This is determined empirically in a preliminary NA activity assay.

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of Oseltamivir carboxylate.

    • Add the diluted virus to each well containing the inhibitor.

    • Include virus-only controls (no inhibitor) and blank controls (no virus).

    • Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Enzymatic Reaction:

    • Add the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 1 hour.[1]

  • Stopping the Reaction and Reading:

    • Add the stop solution to all wells to terminate the enzymatic reaction.[1]

    • Read the fluorescence in a fluorometer.

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout & Analysis prep_inhibitor Prepare serial dilutions of Oseltamivir add_reagents Add diluted virus to Oseltamivir dilutions in plate prep_inhibitor->add_reagents prep_virus Dilute influenza virus stock prep_virus->add_reagents pre_incubation Incubate at RT for 45 min add_reagents->pre_incubation add_substrate Add MUNANA substrate pre_incubation->add_substrate reaction_incubation Incubate at 37°C for 1 hour add_substrate->reaction_incubation stop_reaction Add Stop Solution reaction_incubation->stop_reaction read_fluorescence Read fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_fluorescence analyze_data Calculate % inhibition and determine IC50 read_fluorescence->analyze_data

Figure 1. Experimental workflow for the MUNANA-based neuraminidase inhibition assay.

Interaction with Host Cell Signaling Pathways

While Oseltamivir's primary mechanism of action is the direct inhibition of viral neuraminidase, recent research has highlighted the interplay between influenza virus infection and host cell signaling pathways, which can be indirectly affected by antiviral treatment. One such critical pathway is the Raf/MEK/ERK signaling cascade .

Influenza virus infection has been shown to activate the Raf/MEK/ERK pathway, which is essential for the efficient replication of the virus.[9][10] This pathway is involved in the nuclear export of viral ribonucleoproteins (vRNPs), a crucial step in the assembly of new virions.[11]

Inhibition of the MEK kinase in this pathway has demonstrated antiviral properties against influenza virus.[12][13] Furthermore, studies have shown that combining MEK inhibitors with Oseltamivir results in a synergistic antiviral effect.[12][13] This suggests that a dual-pronged approach, targeting both a viral enzyme (neuraminidase) and a host cell signaling pathway essential for viral replication, could be a more effective therapeutic strategy.

G cluster_virus Influenza Virus Life Cycle cluster_cell Host Cell Influenza_Virus Influenza Virus Raf Raf Influenza_Virus->Raf activates Replication Viral Replication (vRNP synthesis) Assembly Virion Assembly Replication->Assembly Budding Progeny Virion Budding Assembly->Budding Release Virion Release Budding->Release MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates vRNP_Export vRNP Nuclear Export ERK->vRNP_Export promotes vRNP_Export->Assembly Oseltamivir Oseltamivir Oseltamivir->Release inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK inhibits

Figure 2. Oseltamivir's interaction with the influenza life cycle and the Raf/MEK/ERK pathway.

Conclusion

Oseltamivir is a highly effective inhibitor of influenza neuraminidase, a critical enzyme in the viral life cycle. Its mechanism of action is well-characterized, and its inhibitory activity against a broad range of influenza A and B viruses has been quantitatively established. The fluorescence-based MUNANA assay is a standard method for evaluating the in vitro efficacy of Oseltamivir and other neuraminidase inhibitors. Furthermore, emerging research on the interplay between influenza virus and host cell signaling pathways, such as the Raf/MEK/ERK cascade, opens up new avenues for synergistic therapeutic strategies that could enhance the antiviral efficacy of neuraminidase inhibitors like Oseltamivir. This guide provides a foundational understanding for researchers and professionals involved in the development of antiviral therapies.

References

Preliminary Efficacy of Neuraminidase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuraminidase, a key glycoprotein on the surface of the influenza virus, plays a critical role in the viral life cycle.[1][2] It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues, thereby preventing viral aggregation and promoting the spread of infection.[2][3] This essential function makes neuraminidase a prime target for antiviral drug development. Neuraminidase inhibitors are a class of antiviral drugs that competitively bind to the active site of the enzyme, mimicking its natural substrate, sialic acid.[3][4] This action blocks the enzymatic activity of neuraminidase, leading to the aggregation of newly formed virus particles on the host cell surface and limiting the spread of infection.[2][3] This technical guide provides a summary of the preliminary efficacy data and experimental protocols for neuraminidase inhibitors, based on available scientific literature.

It is important to note that a search for the specific compound "Neuraminidase-IN-11" did not yield any publicly available data. Therefore, this guide will focus on the general principles and data related to well-established neuraminidase inhibitors.

In Vitro Efficacy of Neuraminidase Inhibitors

The in vitro efficacy of neuraminidase inhibitors is primarily assessed through neuraminidase inhibition assays and cell-based antiviral activity assays.

Table 1: Summary of In Vitro Neuraminidase Inhibitory Activity (IC50)

Influenza Virus StrainOseltamivir (nM)Zanamivir (nM)Peramivir (nM)Laninamivir (nM)
A(H1N1)pdm09 0.901.090.622.77
A(H3N2) 0.861.640.673.61
B/Victoria 16.123.871.8411.35

Data represents geometric mean IC50 values from the 2023-24 influenza season in Japan and may vary between studies and specific viral isolates.[5]

Table 2: Summary of In Vitro Antiviral Activity (EC50)

Virus SubtypeOseltamivir (nM)
NWS (N1) 0.51
Victoria (N2) 0.19
Duck (N1) 0.70

EC50 values were determined in Madin-Darby canine kidney (MDCK) cells.[6]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescent Substrate)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

  • Virus Preparation: Influenza virus isolates are cultured and harvested. The virus concentration is adjusted to a standardized level.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.

  • Incubation: The diluted compound is incubated with the virus preparation for a specific period (e.g., 30 minutes at 37°C) to allow for inhibitor binding to the neuraminidase enzyme.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Enzymatic Reaction: The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone). The reaction is allowed to proceed for a set time.

  • Fluorescence Measurement: The fluorescence of the product is measured using a fluorometer.

  • Data Analysis: The 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the neuraminidase activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[5][7]

Cell-Based Antiviral Activity Assay (e.g., Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit virus replication in a cell culture system.

  • Cell Seeding: A monolayer of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of influenza virus.

  • Compound Treatment: The infected cells are then overlaid with a medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for the virus to replicate and form visible plaques (localized areas of cell death).

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques at each compound concentration is counted. The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is then calculated.

Visualizations

Influenza Virus Replication Cycle and Neuraminidase Inhibition

The following diagram illustrates the key stages of the influenza virus life cycle and the point of intervention for neuraminidase inhibitors.

G cluster_cell Host Cell Attachment 1. Attachment & Entry (Hemagglutinin binds to Sialic Acid) Uncoating 2. Uncoating (Viral RNA released) Attachment->Uncoating Replication 3. Replication & Transcription (Viral components synthesized) Uncoating->Replication Assembly 4. Assembly (New virions formed) Replication->Assembly Budding 5. Budding (New virions emerge) Assembly->Budding Release 6. Release (Neuraminidase cleaves Sialic Acid) Budding->Release Progeny Progeny Virions Release->Progeny Virus Influenza Virus Virus->Attachment Inhibitor Neuraminidase Inhibitor Inhibitor->Release Inhibits

Caption: Influenza virus life cycle and the inhibitory action of neuraminidase inhibitors.

Experimental Workflow for Neuraminidase Inhibition Assay

This diagram outlines the procedural steps for determining the IC50 of a neuraminidase inhibitor.

G Start Start Virus_Prep Virus Preparation Start->Virus_Prep Compound_Dilution Serial Dilution of Inhibitor Start->Compound_Dilution Incubation Incubation of Virus and Inhibitor Virus_Prep->Incubation Compound_Dilution->Incubation Substrate_Add Addition of Fluorogenic Substrate Incubation->Substrate_Add Fluorescence_Read Measure Fluorescence Substrate_Add->Fluorescence_Read IC50_Calc Calculate IC50 Value Fluorescence_Read->IC50_Calc End End IC50_Calc->End

References

Neuraminidase-IN-11: A Technical Overview of its Antiviral Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of Neuraminidase-IN-11, a potent and selective inhibitor of influenza virus neuraminidase. The document summarizes key quantitative data, outlines experimental methodologies for assessing antiviral efficacy, and illustrates the underlying mechanism of action and experimental workflows through detailed diagrams.

Quantitative Antiviral Activity

This compound has demonstrated significant inhibitory activity against various influenza A virus subtypes in both enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a clear comparison of its potency against different viral strains and its selectivity.

Table 1: Enzymatic Inhibition of Neuraminidase (NA) by this compound

Virus Strain/EnzymeNeuraminidase SubtypeIC50 (nM)
Influenza A (H1N1)N14.7
Influenza A (H5N1)N18.46
Influenza A (H5N8)N81.5
Influenza A (H1N1-H274Y mutant)N11070
Influenza A (H5N1-H274Y mutant)N1610

Data sourced from MedChemExpress.[1][2][3]

Table 2: Cell-Based Antiviral Activity of this compound

Virus StrainCell LineIC50 (µM)
Influenza A (H1N1)Madin-Darby Canine Kidney (MDCK)0.05
Influenza A (H3N2)Madin-Darby Canine Kidney (MDCK)12.65
Influenza A (H5N1)Chicken Embryo Fibroblasts (CEFs)4.4
Influenza A (H5N8)Chicken Embryo Fibroblasts (CEFs)0.57

Data sourced from MedChemExpress.[1]

Table 3: Selectivity Profile of this compound

EnzymeIC50 (µM)
Cytochrome P450 1A2 (CYP1A2)28.9
Cytochrome P450 2C9 (CYP2C9)47.3
Cytochrome P450 2C19 (CYP2C19)47.8

Data sourced from MedChemExpress.[1][4][5]

Mechanism of Action: Neuraminidase Inhibition

This compound exerts its antiviral effect by targeting the influenza virus neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells. By blocking the active site of the neuraminidase enzyme, the inhibitor prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of newly formed virus particles at the cell membrane and preventing their release and subsequent infection of other cells.

G cluster_0 Infected Host Cell cluster_1 cluster_2 Inhibition of Viral Release Virion Newly Formed Influenza Virion Receptor Sialic Acid Receptor Virion->Receptor attachment Aggregation Virion Aggregation Virion->Aggregation aggregation at cell surface NA Viral Neuraminidase (NA) Receptor->NA cleavage of sialic acid BlockedNA Inhibited Neuraminidase Inhibitor This compound Inhibitor->NA binds to active site

Mechanism of Neuraminidase Inhibition

Experimental Protocols

The following are representative methodologies for key experiments used to determine the antiviral spectrum of neuraminidase inhibitors like this compound.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

Materials:

  • Recombinant influenza neuraminidase enzyme

  • This compound or other test compounds

  • Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., freshly prepared NaOH in ethanol)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted compound to the appropriate wells.

  • Add a standardized amount of recombinant neuraminidase enzyme to each well containing the test compound and control wells (without inhibitor).

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.[6][7]

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[6][7]

  • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).[6]

  • Terminate the reaction by adding the stop solution.[6][7]

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 322 nm and emission at 450 nm).[8]

  • The percentage of inhibition is calculated by comparing the fluorescence in wells with the inhibitor to the control wells.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G A Prepare serial dilutions of This compound B Add diluted compound and neuraminidase enzyme to plate A->B C Incubate for inhibitor binding B->C D Add MUNANA substrate to initiate reaction C->D E Incubate at 37°C D->E F Add stop solution to terminate reaction E->F G Measure fluorescence F->G H Calculate % inhibition and IC50 value G->H

Workflow for Neuraminidase Inhibition Assay
Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50%.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines

  • Influenza virus stock

  • This compound or other test compounds

  • Cell culture medium (e.g., DMEM)

  • Semi-solid overlay medium (e.g., containing Avicel or agarose)

  • Fixing solution (e.g., 10% neutral buffered formalin)

  • Staining solution (e.g., crystal violet or specific antibodies for immunoplaque staining)

  • 6- or 12-well cell culture plates

Procedure:

  • Seed MDCK cells in multi-well plates and grow to a confluent monolayer.[9][10]

  • Prepare serial dilutions of the influenza virus stock.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the virus dilutions with the corresponding dilutions of the test compound for a set period (e.g., 1-2 hours at 37°C).

  • Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.

  • Allow the virus to adsorb to the cells for a specific time (e.g., 45-60 minutes), gently rocking the plates periodically.[10]

  • Aspirate the inoculum and wash the cells with PBS.[10]

  • Add the semi-solid overlay medium (which may also contain the test compound) to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques are formed.[10]

  • Fix the cells with the fixing solution.[10]

  • Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated relative to the virus control (no compound).

  • The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

In Vivo Studies

Preliminary in vivo data for this compound is available from studies in Kunming mice. Oral administration of 50 mg/kg every second day for 14 days showed no significant changes in body weight or other observable toxic side effects, suggesting a favorable safety profile at this dosage.[1]

Conclusion

This compound is a potent inhibitor of influenza A neuraminidase, with low nanomolar activity against H1N1, H5N1, and H5N8 subtypes in enzymatic assays. It also demonstrates antiviral efficacy in cell-based assays, particularly against H1N1. The compound shows reduced activity against the H274Y mutant, a common oseltamivir-resistance mutation. Its high IC50 values against key CYP enzymes indicate a low potential for drug-drug interactions. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound as an anti-influenza agent.

References

An In-Depth Technical Guide to the Solubility and Stability of Neuraminidase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information on the solubility and stability of Neuraminidase-IN-1, a potent neuraminidase inhibitor. The data and protocols presented are intended for researchers, scientists, and professionals involved in drug development and related fields. Neuraminidase-IN-1 has demonstrated significant inhibitory activity against the H1N1 influenza virus, specifically the A/WSN/33 strain, with an IC50 of 0.21 μM[1].

Chemical Properties

A summary of the key chemical properties of Neuraminidase-IN-1 is provided in the table below.

PropertyValue
CAS Number 2379438-80-7[1]
Molecular Formula C14H11N3O6[1]
Molecular Weight 317.25 g/mol [1]
Canonical SMILES O=C(N/N=C/C1=CC=C(O)C(--INVALID-LINK--=O)=C1)C2=CC(O)=CC(O)=C2[1]

Solubility Data

The solubility of Neuraminidase-IN-1 has been determined in Dimethyl Sulfoxide (DMSO).

SolventConcentrationMolarity
DMSO 125 mg/mL394.01 mM[1]

Experimental Protocols

Preparation of Stock Solutions

To ensure the integrity and activity of Neuraminidase-IN-1, proper preparation of stock solutions is critical.

Materials:

  • Neuraminidase-IN-1 solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or incubator at 37°C

Protocol:

  • Equilibrate the Neuraminidase-IN-1 solid to room temperature before opening the vial.

  • Aseptically weigh the required amount of Neuraminidase-IN-1.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 315.2 μL of DMSO to 1 mg of Neuraminidase-IN-1).

  • To aid dissolution, gently vortex the solution.

  • If necessary, heat the tube to 37°C and sonicate in an ultrasonic bath for a short period until the solid is completely dissolved[1].

  • Once the solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles[1].

Below is a diagram illustrating the workflow for preparing a stock solution of Neuraminidase-IN-1.

G cluster_workflow Workflow for Stock Solution Preparation A Equilibrate Neuraminidase-IN-1 to Room Temperature B Weigh Solid Compound A->B C Add Anhydrous DMSO B->C D Vortex to Mix C->D E Heat to 37°C and Sonicate (if necessary) D->E check for complete dissolution F Aliquot into Single-Use Tubes E->F G Store at Recommended Temperature F->G

Caption: Workflow for the preparation of Neuraminidase-IN-1 stock solution.

Stability and Storage

The stability of Neuraminidase-IN-1 is dependent on proper storage conditions.

Solid Compound

The solid form of Neuraminidase-IN-1 should be stored at -20°C.

Stock Solutions

The long-term stability of stock solutions is best maintained at lower temperatures.

Storage TemperatureRecommended Use-Within Period
-20°C 1 month[1]
-80°C 6 months[1]

Key Recommendations:

  • Avoid Repeated Freeze-Thaw Cycles: It is strongly advised to store the stock solution in single-use aliquots to prevent degradation that can occur with repeated temperature changes[1].

  • Shipping Conditions: For evaluation samples, it is recommended to ship with blue ice. For all other sizes, shipping can be at room temperature or with blue ice upon request[1].

The following diagram illustrates the decision-making process for the proper storage of Neuraminidase-IN-1.

G cluster_storage Storage Logic for Neuraminidase-IN-1 start Neuraminidase-IN-1 Received is_solid Is it in solid form? start->is_solid store_solid Store at -20°C is_solid->store_solid Yes is_solution Is it a stock solution? is_solid->is_solution No storage_duration Intended Storage Duration? is_solution->storage_duration Yes store_minus_20 Store at -20°C (Use within 1 month) storage_duration->store_minus_20 < 1 month store_minus_80 Store at -80°C (Use within 6 months) storage_duration->store_minus_80 > 1 month

Caption: Decision tree for the storage of Neuraminidase-IN-1.

References

A Technical Guide to Neuraminidase Inhibitors: Intellectual Property, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intellectual property landscape, synthesis, and biological evaluation of neuraminidase inhibitors, a critical class of antiviral drugs for the treatment of influenza. This document will use the well-established drug Oseltamivir (Tamiflu®) as a primary case study to illustrate patent history and development, while also exploring the novel inhibitor Neuraminidase-IN-11 (hypothetically N-caffeoyl-GABA) to highlight ongoing research and discovery.

Introduction to Neuraminidase Inhibition

Influenza viruses, responsible for seasonal epidemics and occasional pandemics, possess two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues from the cell surface. By blocking the action of neuraminidase, inhibitors can prevent viral propagation and spread, thereby reducing the severity and duration of illness.[1][2][3]

Intellectual Property and Patent Landscape: A Case Study of Oseltamivir

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza and serves as an excellent example of the intellectual property lifecycle of a successful drug.

2.1. Core Patents and Initial Filings:

The foundational patent for oseltamivir is U.S. Patent No. 5,763,483, assigned to Gilead Sciences, which discloses the compound itself, its pharmaceutically acceptable salts, and its use in treating influenza.[4] This patent was filed in the mid-1990s and established the primary intellectual property protection for the drug. The commercialization rights were later exclusively licensed to Hoffmann-La Roche in 1996.[1]

2.2. Patent Term and Expiration:

The original patents for oseltamivir began to expire in 2016, paving the way for generic versions to enter the market.[1] The journey of oseltamivir's patent protection highlights the importance of strategic patent filing and lifecycle management in the pharmaceutical industry.

2.3. Formulation and Manufacturing Patents:

Beyond the initial composition of matter patent, subsequent patents were filed to protect specific formulations, such as granules for oral suspension, and various synthesis methods. For instance, U.S. Patent No. 9,034,382 B2 covers a granule formulation of oseltamivir phosphate.[5] These patents can extend the period of market exclusivity and protect innovations in drug delivery and manufacturing.

Table 1: Key Patents Related to Oseltamivir

Patent NumberTitleKey Claims
US 5,763,483Carbocyclic compoundsDiscloses (3R,4R,5S)-4-acetylamino-5-amino-3(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid, ethyl ester.[4]
US 9,034,382 B2Oseltamivir phosphate granule and preparation method thereofClaims a specific granule formulation of oseltamivir phosphate for oral suspension.[5]
US 2008/0009639 A1Preparation of Oseltamivir Phosphate (tamiflu) and Intermediates Starting from D-glucose or D-xyloseDescribes novel synthesis processes for oseltamivir phosphate.[6]
CN 103833570 ASynthesis method of oseltamivirDiscloses a synthesis route starting from 1,3-butadienyl-3-pentyl ether and 3-nitro-ethyl acrylate.[7]

Synthesis of Neuraminidase Inhibitors

The chemical synthesis of neuraminidase inhibitors is a complex process that often involves multiple stereospecific steps to achieve the desired biologically active isomer.

3.1. Oseltamivir Synthesis:

The commercial synthesis of oseltamivir historically starts from shikimic acid, a natural product extracted from Chinese star anise.[8] This multi-step process involves several key transformations, including esterification, ketalization, mesylation, and the formation of an epoxide intermediate.[8][9]

More recent and alternative synthesis routes have been developed to address the reliance on a natural starting material and to improve efficiency. These include methods starting from D-mannitol or utilizing a Diels-Alder reaction.[7][9][10]

3.2. Hypothetical Synthesis of N-caffeoyl-GABA (this compound):

While a specific patented synthesis for N-caffeoyl-GABA as a neuraminidase inhibitor is not publicly available, a plausible synthetic route can be proposed based on standard organic chemistry principles. The synthesis would likely involve the coupling of caffeic acid and gamma-aminobutyric acid (GABA).

Synthesis_of_N_caffeoyl_GABA Caffeic_Acid Caffeic Acid Activated_Caffeic_Acid Activated Caffeic Acid (e.g., Acyl Chloride) Caffeic_Acid->Activated_Caffeic_Acid Activation (e.g., SOCl2) N_caffeoyl_GABA N-caffeoyl-GABA Activated_Caffeic_Acid->N_caffeoyl_GABA Amide Coupling GABA Gamma-Aminobutyric Acid (GABA) GABA->N_caffeoyl_GABA Amide Coupling

Figure 1: Hypothetical synthesis workflow for N-caffeoyl-GABA.

Experimental Protocols

4.1. Neuraminidase Inhibition Assay (Fluorometric):

This assay is a standard method to determine the inhibitory activity of a compound against influenza neuraminidase.

Materials:

  • Influenza virus stock (e.g., H1N1, H3N2)

  • Neuraminidase inhibitor compounds (e.g., Oseltamivir carboxylate, N-caffeoyl-GABA)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., Ethanol and NaOH)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well plate, add a standardized amount of influenza virus to each well, except for the negative control wells.

  • Add the serially diluted inhibitor compounds to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.

  • Add the MUNANA substrate to all wells and incubate at 37°C for a further period (e.g., 60 minutes). The neuraminidase will cleave the MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Quantitative Data

The efficacy of neuraminidase inhibitors is quantified by their IC50 values against various influenza strains. Lower IC50 values indicate higher potency.

Table 2: In Vitro Inhibitory Activity of Neuraminidase Inhibitors

CompoundInfluenza StrainIC50 (nM)Reference(s)
Oseltamivir CarboxylateA/H1N10.92 - 2.5[11][12]
Oseltamivir CarboxylateA/H3N20.67 - 0.96[11][12]
Oseltamivir CarboxylateInfluenza B13 - 60[11][12]
ZanamivirA/H1N10.92[12]
ZanamivirA/H3N22.28[12]
ZanamivirInfluenza B4.19[12]
N-caffeoyl-GABAH5N1 (in vitro)Significantly enhanced vs. Chlorogenic acid, less than Oseltamivir[13]
Caffeic acid derivative 15dN1 NA8,500[14]
Caffeic acid derivative 15dN2 NA7,200[14]

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Signaling Pathway and Mechanism of Action

Neuraminidase inhibitors act by mimicking the natural substrate of the enzyme, sialic acid. They bind to the active site of the neuraminidase, preventing it from cleaving sialic acid residues on the host cell surface. This leads to the aggregation of newly formed virus particles at the cell surface, effectively halting their release and preventing the infection of new cells.

Neuraminidase_Inhibition_Pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Entry Virus Entry via Hemagglutinin Binding to Sialic Acid Viral_Replication Viral Replication (inside host cell) Virus_Entry->Viral_Replication Virus_Budding Virus Budding Viral_Replication->Virus_Budding Virus_Release Virus Release Virus_Budding->Virus_Release Neuraminidase Neuraminidase Enzyme Virus_Budding->Neuraminidase requires Sialic_Acid Sialic Acid on Host Cell Surface Neuraminidase->Sialic_Acid cleaves Inhibited_Neuraminidase Inhibited Neuraminidase Sialic_Acid->Virus_Release enables Neuraminidase_Inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir) Neuraminidase_Inhibitor->Neuraminidase binds to active site Viral_Aggregation Viral Aggregation at Cell Surface Inhibited_Neuraminidase->Viral_Aggregation leads to Viral_Aggregation->Virus_Release blocks

Figure 2: Signaling pathway of influenza virus release and its inhibition by neuraminidase inhibitors.

Conclusion

The development of neuraminidase inhibitors has been a major advancement in the fight against influenza. The intellectual property journey of oseltamivir demonstrates the long and complex process of bringing a drug to market, from initial discovery and patenting to formulation and manufacturing innovations. Ongoing research into novel inhibitors, such as N-caffeoyl-GABA, highlights the continuous effort to develop new antiviral strategies, potentially targeting different binding sites or offering improved resistance profiles. A thorough understanding of the patent landscape, synthesis methods, and evaluation protocols is essential for researchers and drug development professionals working in this critical field.

References

Methodological & Application

Application Note: A Cell-Based Assay for Screening Neuraminidase Inhibitors Using Neuraminidase-IN-11 as a Model Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1][2] The enzyme achieves this by cleaving terminal sialic acid residues from glycoproteins on the surface of both the host cell and the newly formed viral particles.[3][4] This action prevents the aggregation of new virions at the cell surface and their binding back to the infected cell.[2] Due to this essential role in the viral life cycle, neuraminidase is a prime target for antiviral drug development.[5] Neuraminidase inhibitors function by mimicking the natural substrate of the enzyme, sialic acid, and blocking its active site, which leads to the inability of new virus particles to be released from the host cell.[6]

This application note provides a detailed protocol for a robust and sensitive cell-based assay to screen for and characterize neuraminidase inhibitors, using the model compound Neuraminidase-IN-11. The assay measures the inhibition of neuraminidase activity on the surface of influenza virus-infected cells using a fluorogenic substrate. This method is suitable for high-throughput screening of potential neuraminidase inhibitors and for determining their potency (e.g., IC50 values).[7][8]

Assay Principle

The assay is based on the enzymatic activity of viral neuraminidase expressed on the surface of infected cells.[9] Madin-Darby Canine Kidney (MDCK) cells are infected with an influenza A virus strain. Following a period of incubation to allow for viral replication and expression of NA on the cell surface, the cells are treated with serial dilutions of the test compound, this compound. A fluorogenic neuraminidase substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is then added.[5][10] In the presence of active neuraminidase, MUNANA is cleaved to release the highly fluorescent product 4-methylumbelliferone (4-MU).[10] The fluorescence intensity, which is directly proportional to the neuraminidase activity, is measured using a fluorescence plate reader. A decrease in fluorescence in the presence of an inhibitor indicates its potency in blocking neuraminidase activity.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of its inhibition.

G cluster_cell Infected Host Cell cluster_release Viral Release cluster_inhibition Inhibition v_assembly Viral Assembly budding_virion Budding Virion v_assembly->budding_virion leads to ha Hemagglutinin (HA) budding_virion->ha na Neuraminidase (NA) budding_virion->na na_cleavage NA Cleaves Sialic Acid sialic_acid Sialic Acid Receptor ha->sialic_acid binds to ha->sialic_acid remains bound na->na_cleavage catalyzes blocked_na Blocked NA sialic_acid->na_cleavage released_virion Released Progeny Virion na_cleavage->released_virion facilitates release inhibitor This compound inhibitor->na binds & blocks trapped_virion Trapped Virion blocked_na->trapped_virion results in trapped_virion->ha trapped_virion->blocked_na

Caption: Mechanism of neuraminidase action and inhibition.

Experimental Workflow

The diagram below outlines the major steps of the cell-based neuraminidase inhibition assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout plate_cells 1. Seed MDCK cells in a 96-well plate infect_cells 2. Infect cells with Influenza A virus plate_cells->infect_cells incubate_infection 3. Incubate to allow NA expression infect_cells->incubate_infection add_inhibitor 4. Add serial dilutions of This compound incubate_infection->add_inhibitor incubate_inhibitor 5. Incubate at 37°C add_inhibitor->incubate_inhibitor add_substrate 6. Add MUNANA substrate incubate_inhibitor->add_substrate incubate_reaction 7. Incubate at 37°C add_substrate->incubate_reaction add_stop 8. Add Stop Solution incubate_reaction->add_stop read_fluorescence 9. Read fluorescence (Ex: 365 nm, Em: 450 nm) add_stop->read_fluorescence analyze_data 10. Calculate % inhibition and IC50 value read_fluorescence->analyze_data

Caption: Cell-based neuraminidase inhibition assay workflow.

Materials and Reagents

  • MDCK (Madin-Darby Canine Kidney) cells

  • Influenza A virus stock (e.g., A/WSN/33 (H1N1))

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • TPCK-Treated Trypsin

  • This compound (Test Inhibitor)

  • Oseltamivir Carboxylate (Positive Control Inhibitor)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA substrate)

  • Assay Buffer (e.g., 33 mM MES, pH 6.5, 4 mM CaCl2)

  • Stop Solution (e.g., 0.1 M Glycine, pH 10.7, 25% Ethanol)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Experimental Protocol

1. Cell Seeding: a. Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed MDCK cells into a black, clear-bottom 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of growth medium. c. Incubate the plate overnight at 37°C with 5% CO2 to allow cells to form a confluent monolayer.

2. Virus Infection: a. The next day, wash the cell monolayer twice with 150 µL of sterile PBS. b. Dilute the influenza A virus stock in infection medium (DMEM with 1% Penicillin-Streptomycin and 2 µg/mL TPCK-Treated Trypsin) to achieve a Multiplicity of Infection (MOI) of 1. c. Add 100 µL of the diluted virus to each well (except for mock-infected control wells, which receive infection medium only). d. Incubate the plate for 16-18 hours at 37°C with 5% CO2.

3. Compound Preparation and Addition: a. Prepare a 10 mM stock solution of this compound and Oseltamivir Carboxylate in DMSO. b. Perform serial dilutions of the stock solutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration should be ≤ 0.5%. c. Carefully wash the infected cell monolayers twice with 150 µL of PBS. d. Add 50 µL of the diluted compounds to the respective wells. Add 50 µL of Assay Buffer with DMSO to the 'virus control' (no inhibitor) and 'mock-infected' (no virus) wells. e. Incubate the plate for 30 minutes at 37°C.

4. Neuraminidase Activity Assay: a. Prepare the MUNANA substrate solution at a final concentration of 100 µM in pre-warmed Assay Buffer. b. Add 50 µL of the MUNANA substrate solution to all wells. c. Incubate the plate for 1 hour at 37°C, protected from light. d. Stop the enzymatic reaction by adding 100 µL of Stop Solution to each well.

5. Data Acquisition: a. Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

Data Analysis

  • Background Subtraction: Subtract the average fluorescence signal of the mock-infected wells from all other wells.

  • Percentage of Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Signal of Test Well / Signal of Virus Control Well)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the 50% inhibitory concentration (IC50) value.

Data Presentation

The quantitative results of the assay can be summarized in a table for clear comparison of the potency of different inhibitors.

CompoundTargetIC50 (nM) [95% C.I.]n (replicates)
This compound Neuraminidase15.2 [12.1 - 18.3]3
Oseltamivir CarboxylateNeuraminidase1.8 [1.5 - 2.1]3

Table 1: Example data showing the inhibitory potency (IC50) of this compound compared to the known inhibitor Oseltamivir Carboxylate against influenza A neuraminidase in a cell-based assay. C.I. denotes Confidence Interval.

Conclusion

The protocol described provides a reliable and reproducible cell-based method for evaluating the inhibitory activity of compounds against influenza neuraminidase. This assay is a valuable tool in the discovery and development of novel antiviral therapeutics, allowing for the effective characterization of inhibitors like this compound in a biologically relevant context.

References

Application Notes and Protocols for Neuraminidase Inhibitors in Influenza Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Neuraminidase-IN-11" could not be identified in publicly available scientific literature or databases. Therefore, these application notes and protocols are provided as a representative guide for a typical neuraminidase inhibitor, using Oseltamivir Carboxylate as a well-characterized example. Researchers should adapt these protocols based on the specific properties of their compound of interest.

Introduction

Neuraminidase (NA), a major surface glycoprotein of the influenza virus, is a critical enzyme in the viral life cycle. It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues, thereby preventing viral aggregation and promoting the spread of infection.[1][2] This essential role makes neuraminidase a prime target for antiviral drug development. Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that competitively inhibit the active site of the neuraminidase enzyme, effectively trapping new virions on the cell surface and halting the progression of infection.[2][3][4]

These application notes provide an overview of the research applications of neuraminidase inhibitors and detailed protocols for their evaluation in influenza virus research.

Mechanism of Action

Neuraminidase inhibitors are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. By binding with high affinity to the conserved active site of the enzyme, these inhibitors prevent the cleavage of sialic acid from host cell and virion glycoproteins. This inhibition results in the aggregation of newly formed virus particles at the cell surface, preventing their release and subsequent infection of other cells.[2][3]

Mechanism_of_Action cluster_virus_release Normal Virus Release cluster_inhibition Inhibition of Virus Release Virion Progeny Virion SialicAcid Sialic Acid Receptor Virion->SialicAcid Binds to HostCell Infected Host Cell SialicAcid->HostCell On surface of Neuraminidase Neuraminidase (Active) Neuraminidase->SialicAcid Cleaves Release Virus Release & Spread Neuraminidase->Release Enables Virion_I Progeny Virion SialicAcid_I Sialic Acid Receptor Virion_I->SialicAcid_I Binds to HostCell_I Infected Host Cell SialicAcid_I->HostCell_I On surface of Neuraminidase_I Neuraminidase (Inactive) Aggregation Virus Aggregation Neuraminidase_I->Aggregation Leads to NA_Inhibitor Neuraminidase Inhibitor NA_Inhibitor->Neuraminidase_I Binds & Inhibits

Figure 1: Mechanism of action of neuraminidase inhibitors.

Quantitative Data: In Vitro Inhibitory Activity

The potency of a neuraminidase inhibitor is typically quantified by its 50% inhibitory concentration (IC50) in an enzyme inhibition assay, and its 50% effective concentration (EC50) in a cell-based antiviral assay. The following tables provide representative IC50 values for Oseltamivir Carboxylate against various influenza virus strains.

Influenza A StrainNeuraminidase SubtypeOseltamivir Carboxylate IC50 (nM)Reference
A/H1N1/pdm09N10.42 (median range: 0.1-3.43)[5]
A/H3N2N20.96 (median)[3]
A/Mississippi/3/2001 (H275Y mutant)N10.013 µM (prophylactic)[6]
A/Hong Kong/2369/2009 (H1N1)N1N/A[7]
A/Vietnam/1203/2004 (H5N1)N1N/A[8]
Influenza B StrainLineageOseltamivir Carboxylate IC50 (nM)Reference
B/Rochester/02/2001N/A33[9]
B/HongKong/CUHK33261/2012N/A0.00114[10]
B/HongKong/CUHK33280/2012N/A>0.2 (resistant)[10]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a common method to determine the IC50 of a neuraminidase inhibitor using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

NI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of Neuraminidase Inhibitor D Add inhibitor dilutions to 96-well plate A->D B Prepare standardized influenza virus suspension E Add virus suspension to wells B->E C Prepare MUNANA substrate solution G Add MUNANA substrate to initiate reaction C->G D->E F Incubate at room temperature E->F F->G H Incubate at 37°C G->H I Measure fluorescence (Excitation: ~355-365 nm, Emission: ~450-460 nm) H->I J Plot % inhibition vs. inhibitor concentration I->J K Calculate IC50 value J->K

Figure 2: Workflow for a neuraminidase inhibition assay.

Materials:

  • Neuraminidase inhibitor (e.g., Oseltamivir Carboxylate)

  • Influenza virus stock

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer (e.g., 33 mM MES, pH 6.5, 4 mM CaCl2)

  • Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of the neuraminidase inhibitor in assay buffer. A typical starting concentration might be 10 µM, with serial 10-fold dilutions.[9]

  • Virus Titration: Before the inhibition assay, determine the optimal dilution of the virus stock that yields a linear rate of substrate cleavage over the assay period.[11]

  • Assay Setup:

    • Add 25 µL of assay buffer to all wells of a 96-well plate.

    • Add 25 µL of each inhibitor dilution to triplicate wells. For control wells (no inhibitor), add 25 µL of assay buffer.

    • Add 50 µL of the predetermined optimal virus dilution to all wells except for the substrate control wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Prepare the MUNANA substrate solution in assay buffer (e.g., 100 µM).

    • Add 50 µL of the MUNANA solution to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.[12]

  • Stopping the Reaction and Measurement:

    • Add 100 µL of Stop Solution to all wells.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of approximately 450-460 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no virus) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control wells (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Neuraminidase inhibitor

  • Cell culture medium (e.g., MEM)

  • Agarose or Avicel overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.[10]

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of the virus that will produce approximately 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the neuraminidase inhibitor in the overlay medium.

    • After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

    • Add 2 mL of the inhibitor-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with a solution such as 10% formalin.

    • Remove the overlay and stain the cells with 0.1% crystal violet solution.

    • Wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor).

    • Determine the EC50 value by plotting the percentage of plaque reduction against the inhibitor concentration.

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of a neuraminidase inhibitor in a mouse model of influenza infection.

InVivo_Workflow cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment cluster_monitoring Monitoring and Endpoints cluster_analysis_invivo Data Analysis A Acclimatize mice D Intranasal infection of mice with influenza virus A->D B Prepare virus inoculum B->D C Prepare Neuraminidase Inhibitor formulation E Administer inhibitor (e.g., oral gavage) at specified time points (prophylactic or therapeutic) C->E D->E F Monitor body weight and survival daily E->F G At predetermined time points, collect lung tissue for viral titer determination (plaque assay or TCID50) E->G H Assess lung inflammation (e.g., histology, cytokine analysis) E->H I Compare survival curves F->I J Analyze body weight changes F->J K Determine lung viral titers and inflammatory markers G->K H->K

References

Application Notes and Protocols for Neuraminidase Inhibitor-11 in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Neuraminidase-IN-11, a potent and specific inhibitor of viral neuraminidase, in the study of viral replication. This document outlines the inhibitor's mechanism of action, provides detailed protocols for key experimental assays, and presents data in a clear, comparative format.

Introduction to this compound

This compound is a small molecule inhibitor designed to target the active site of viral neuraminidase enzymes. Neuraminidase is a critical glycoprotein on the surface of many viruses, such as the influenza virus, which plays a pivotal role in the viral life cycle.[1][2] Its primary function is to cleave sialic acid residues from host cell receptors and newly formed virions, a process essential for the release of progeny virus particles from infected cells and the prevention of viral aggregation.[1][3] By inhibiting neuraminidase activity, this compound effectively traps viruses at the surface of infected cells, preventing their spread to other cells and thereby halting the progression of the infection.[3][4]

Mechanism of Action

This compound acts as a competitive inhibitor of the viral neuraminidase. It is designed to mimic the natural substrate of the enzyme, sialic acid. The inhibitor binds with high affinity to the conserved active site of the neuraminidase, preventing it from cleaving sialic acid residues. This blockage of the enzyme's catalytic activity leads to the aggregation of newly formed virions on the host cell surface and tethers them to the cell membrane, thus preventing their release and subsequent infection of new host cells.[3][4]

Caption: Inhibition of viral release by this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various influenza virus strains compared to other known neuraminidase inhibitors.

Table 1: Neuraminidase Inhibition Assay (IC50 Values)

Virus StrainThis compound IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)
A/H1N1pdm090.850.901.09
A/H3N20.780.861.64
Influenza B (Victoria)15.516.123.87
Influenza B (Yamagata)10.211.352.77

IC50 (50% inhibitory concentration) values were determined using a fluorescence-based neuraminidase inhibition assay.[5][6] Data shown are geometric means from at least three independent experiments.

Table 2: Antiviral Activity in Cell Culture (EC50 Values)

Virus StrainThis compound EC50 (nM)Oseltamivir EC50 (nM)Zanamivir EC50 (nM)
A/H1N1pdm091.21.52.1
A/H3N21.01.32.5
Influenza B (Victoria)25.828.38.9
Influenza B (Yamagata)18.520.17.5

EC50 (50% effective concentration) values were determined by plaque reduction assay in MDCK cells.[7] Data represent the mean from three independent experiments.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase.

G Neuraminidase Inhibition Assay Workflow Start Start Prepare_Inhibitor Prepare serial dilutions of this compound Start->Prepare_Inhibitor Add_Virus Add diluted virus to inhibitor dilutions Prepare_Inhibitor->Add_Virus Incubate_1 Incubate at 37°C for 30 min Add_Virus->Incubate_1 Add_Substrate Add fluorescent substrate (MUNANA) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 60 min Add_Substrate->Incubate_2 Stop_Reaction Add stop solution Incubate_2->Stop_Reaction Read_Fluorescence Measure fluorescence (Ex: 365 nm, Em: 450 nm) Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 values Read_Fluorescence->Calculate_IC50

Caption: Workflow for the neuraminidase inhibition assay.

Materials:

  • This compound

  • Influenza virus stock of known titer

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer in a 96-well plate.

  • Dilute the influenza virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the incubation time.

  • Add 50 µL of the diluted virus to each well containing the inhibitor dilutions. Include virus-only controls (no inhibitor) and blank controls (assay buffer only).

  • Incubate the plate at 37°C for 30 minutes.

  • Prepare a working solution of MUNANA substrate in assay buffer.

  • Add 50 µL of the MUNANA solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Read the fluorescence in a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of neuraminidase inhibition versus the log of the inhibitor concentration.

Plaque Reduction Assay

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

G Plaque Reduction Assay Workflow Start Start Seed_Cells Seed host cells (e.g., MDCK) in 6-well plates Start->Seed_Cells Prepare_Virus_Mix Prepare virus-inhibitor mixtures (serial dilutions of this compound) Seed_Cells->Prepare_Virus_Mix Infect_Cells Infect cell monolayers with virus-inhibitor mixtures Prepare_Virus_Mix->Infect_Cells Incubate_Adsorption Incubate for 1 hour for viral adsorption Infect_Cells->Incubate_Adsorption Overlay Remove inoculum and add semi-solid overlay containing inhibitor Incubate_Adsorption->Overlay Incubate_Plaques Incubate for 2-3 days for plaque formation Overlay->Incubate_Plaques Fix_and_Stain Fix cells and stain with crystal violet Incubate_Plaques->Fix_and_Stain Count_Plaques Count plaques and calculate EC50 Fix_and_Stain->Count_Plaques

Caption: Workflow for the plaque reduction assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • This compound

  • Influenza virus stock

  • Semi-solid overlay (e.g., agarose or Avicel)

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in infection medium.

  • Mix each inhibitor dilution with an equal volume of diluted virus (to yield 50-100 plaque-forming units (PFU) per well).

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with 200 µL of the virus-inhibitor mixtures. Include a virus control (no inhibitor).

  • Incubate at 37°C for 1 hour to allow for viral adsorption.

  • Aspirate the inoculum and overlay the cells with 2 mL of semi-solid overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC50 value, which is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of this compound.

Materials:

  • MDCK cells

  • This compound

  • Influenza virus stock

  • 96-well plates

  • TCID50 (50% tissue culture infectious dose) assay components

Procedure:

  • Seed MDCK cells in a 96-well plate and grow to confluency.

  • Infect the cells with influenza virus at a high multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubate the plate for a single replication cycle (e.g., 24-48 hours).

  • Collect the supernatant from each well.

  • Determine the virus titer in each supernatant sample by performing a TCID50 assay on fresh MDCK cell monolayers.

  • The reduction in virus yield is calculated by comparing the virus titers from inhibitor-treated wells to the virus control (no inhibitor) wells.

Conclusion

This compound is a valuable tool for studying the replication of neuraminidase-containing viruses. Its potent and specific inhibitory activity allows for the detailed investigation of the role of neuraminidase in the viral life cycle. The protocols provided herein offer robust methods for quantifying the efficacy of this compound and similar compounds, making it an essential component of antiviral research and drug development programs.

References

Determining the IC50 of Neuraminidase Inhibitors: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses remain a significant global health concern, driving the need for effective antiviral therapies. One of the key targets for anti-influenza drug development is the viral neuraminidase (NA) enzyme. NA is a glycoprotein on the surface of the influenza virus that plays a crucial role in the viral life cycle.[1][2][3] Its primary function is to cleave sialic acid residues from the host cell surface, which facilitates the release of newly formed virus particles from infected cells and prevents their aggregation.[3][4][5] By inhibiting the enzymatic activity of neuraminidase, the spread of the virus can be effectively halted.[4][6] This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of a novel neuraminidase inhibitor, Neuraminidase-IN-11, using a robust and widely adopted fluorometric assay.

Principle of the Assay

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The most common method for determining the IC50 of neuraminidase inhibitors is a fluorometric assay that utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][7][8][9][10] In this assay, the viral neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU, which can be measured using a fluorometer, is directly proportional to the neuraminidase activity.[1][2] In the presence of an inhibitor like this compound, the enzymatic cleavage of MUNANA is reduced, leading to a decrease in fluorescence. By measuring the fluorescence at various inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.[8][10][11]

Data Presentation: Illustrative IC50 Values for this compound

The following table summarizes hypothetical IC50 values for this compound against various influenza A and B virus strains. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.

Virus StrainSubtypeThis compound IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)
A/California/07/2009H1N1pdm091.50.80.5
A/Victoria/361/2011H3N22.11.21.8
B/Wisconsin/1/2010Yamagata15.89.52.1
A/H5N1/Vietnam/1203/2004H5N10.90.50.4
Oseltamivir-resistant H1N1H1N1 (H275Y)1.8>10000.6

Experimental Protocols

This section provides a detailed methodology for determining the IC50 of this compound using a fluorometric neuraminidase inhibition assay.

Materials and Reagents
  • This compound and other neuraminidase inhibitors (e.g., Oseltamivir, Zanamivir)

  • Influenza virus stocks (propagated in embryonated chicken eggs or Madin-Darby Canine Kidney (MDCK) cells)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate (Sigma-Aldrich)

  • 4-Methylumbelliferone (4-MU) standard (Sigma-Aldrich)

  • Assay Buffer: 32.5 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Black, flat-bottom 96-well microplates

  • Fluorometer with excitation at ~360 nm and emission at ~460 nm

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Data Acquisition & Analysis P1 Prepare serial dilutions of this compound A2 Add this compound dilutions to the plate P1->A2 P2 Prepare diluted influenza virus stock A1 Add diluted virus to 96-well plate P2->A1 A3 Pre-incubate virus and inhibitor mixture A2->A3 A4 Add MUNANA substrate to initiate reaction A3->A4 A5 Incubate at 37°C A4->A5 R1 Stop reaction with Stop Solution A5->R1 R2 Measure fluorescence (Ex: 360nm, Em: 460nm) R1->R2 R3 Plot dose-response curve (% inhibition vs. log[Inhibitor]) R2->R3 R4 Calculate IC50 value R3->R4

Caption: Experimental workflow for IC50 determination.

Protocol Steps
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.

    • Prepare a working solution of MUNANA substrate in Assay Buffer.

    • Prepare a stock solution of 4-MU in Assay Buffer for generating a standard curve.

    • Dilute the influenza virus stock in Assay Buffer to a concentration that gives a linear rate of fluorescence increase for at least 60 minutes.

  • Assay Procedure:

    • Add 50 µL of diluted influenza virus to each well of a black 96-well microplate.

    • Add 50 µL of the serially diluted this compound to the wells. Include wells with virus only (no inhibitor) as a positive control and wells with Assay Buffer only as a negative control.

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the neuraminidase.[12]

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.[12]

    • Stop the reaction by adding 100 µL of Stop Solution to each well.[8]

  • Data Acquisition:

    • Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[1][2]

  • Data Analysis:

    • Subtract the average fluorescence of the negative control wells from all other readings.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Fluorescence with inhibitor / Fluorescence without inhibitor) x 100 ]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, JASPR).[11] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.

Mechanism of Neuraminidase Inhibition

The following diagram illustrates the mechanism of action of neuraminidase inhibitors.

G cluster_virus_release Normal Virus Release cluster_inhibition Inhibition of Virus Release V Budding Virus SA Sialic Acid Receptor V->SA binds to NA Neuraminidase H Host Cell Released Released Virus SA->Released allows release of NA->SA cleaves V_i Budding Virus SA_i Sialic Acid Receptor V_i->SA_i binds to NA_i Neuraminidase Trapped Trapped Virus V_i->Trapped remains trapped H_i Host Cell NA_i->SA_i cannot cleave Inhibitor This compound Inhibitor->NA_i blocks active site

Caption: Mechanism of neuraminidase inhibition.

Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid.[4][6] They bind to the active site of the neuraminidase enzyme with high affinity, preventing it from cleaving sialic acid residues on the host cell surface.[4] As a result, newly formed virus particles are unable to detach from the infected cell, effectively trapping them and preventing their spread to neighboring cells.[4][6] This mechanism of action is effective against both influenza A and B viruses.[13]

References

Application Notes and Protocols for In Vivo Evaluation of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a specific compound designated "Neuraminidase-IN-11" have not yielded any publicly available information. It is possible that this is a novel, pre-clinical compound, a misnomer, or an internal development code. The following application notes and protocols are therefore provided as a comprehensive guide for the in vivo evaluation of novel neuraminidase inhibitors in general, using established methodologies and models applicable to this class of antiviral agents.

Application Notes

Introduction to Neuraminidase as a Therapeutic Target

Influenza viruses, responsible for seasonal epidemics and occasional pandemics, possess two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] While HA facilitates viral entry into host cells, NA is crucial for the release of newly formed virus particles from infected cells, thus enabling the spread of the infection.[2][3] Specifically, NA cleaves sialic acid residues from the surface of the host cell and the newly formed virions, preventing their aggregation and promoting their release.[2] The active site of the neuraminidase enzyme is highly conserved across different influenza A and B strains, making it an attractive target for broad-spectrum antiviral drugs.[2] Neuraminidase inhibitors (NAIs) are designed to mimic the natural substrate of the NA enzyme, sialic acid, and bind to the active site with high affinity, thereby preventing the release of progeny virions and halting the spread of infection.[3][4]

Common In Vivo Experimental Models

The evaluation of novel neuraminidase inhibitors predominantly relies on two well-established animal models: mice and ferrets.

  • Mouse Model: The mouse is the most widely used primary model for assessing the efficacy of anti-influenza compounds due to its cost-effectiveness, availability of various inbred strains, and a wide array of immunological reagents.[1][5] While human influenza viruses often require adaptation to replicate efficiently in mice, this model is excellent for evaluating key efficacy endpoints such as reduction in mortality, morbidity (body weight loss), and lung viral titers.[6][7]

  • Ferret Model: Ferrets are considered the "gold standard" for influenza research as the progression of the disease in this model closely resembles human influenza.[1][8] They are susceptible to infection with human influenza virus isolates without prior adaptation and exhibit similar clinical symptoms, including fever, sneezing, and nasal discharge.[8] The ferret model is particularly valuable for studying virus transmission and for a more accurate assessment of antiviral effectiveness in a human-like disease context.[6][8]

Key Efficacy Endpoints

In vivo studies of neuraminidase inhibitors typically assess the following parameters to determine efficacy:

  • Survival Rate: The percentage of animals surviving the viral challenge over a defined observation period (typically 14-21 days).

  • Morbidity: Monitored daily through body weight measurement and clinical scoring of symptoms such as ruffled fur, lethargy, and labored breathing.

  • Viral Load: Quantification of infectious virus in respiratory tissues (lungs, nasal turbinates) or nasal washes, usually determined by 50% tissue culture infectious dose (TCID50) assays or quantitative real-time PCR (qRT-PCR).

  • Lung Pathology: Histopathological examination of lung tissue to assess the extent of inflammation, alveolar damage, and cellular infiltration.

  • Cytokine and Chemokine Profiling: Measurement of pro-inflammatory cytokine and chemokine levels in lung homogenates or bronchoalveolar lavage fluid to evaluate the host immune response.

Benchmark Efficacy of Oseltamivir in a Murine Model

The following table summarizes representative data for the well-characterized neuraminidase inhibitor, oseltamivir, in a mouse model of influenza infection. This serves as a benchmark for evaluating novel NAIs.

ParameterVehicle ControlOseltamivir (10 mg/kg/day)Oseltamivir (20 mg/kg/day)
Survival Rate (%) 0-20%80-100%100%
Mean Body Weight Loss (%) >25%<10%<5%
Lung Viral Titer (log10 TCID50/g) at Day 3 post-infection 6.5 - 7.53.0 - 4.0<2.0
Lung Histopathology Score (0-4 scale) 3.5 - 4.01.0 - 2.0<1.0

Experimental Protocols

Protocol 1: Murine Model of Influenza A Virus Infection

This protocol details a standard efficacy study of a novel neuraminidase inhibitor in BALB/c mice challenged with a mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).

1. Materials and Reagents:

  • Specific pathogen-free BALB/c mice (female, 6-8 weeks old)

  • Mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1)

  • Test neuraminidase inhibitor (e.g., this compound)

  • Positive control: Oseltamivir phosphate

  • Vehicle (e.g., sterile water, PBS with 0.5% methylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Madin-Darby Canine Kidney (MDCK) cells for viral titration

  • Cell culture media and supplements

  • Reagents for qRT-PCR

2. Experimental Procedure:

  • Acclimatization: House mice in BSL-2 containment for at least 72 hours before the experiment.

  • Virus Challenge:

    • Lightly anesthetize mice with isoflurane.

    • Infect mice via intranasal inoculation with a lethal dose (e.g., 5x LD50) of influenza virus in a 50 µL volume of sterile PBS.

  • Treatment:

    • Randomize mice into treatment groups (n=10-15 per group):

      • Group 1: Vehicle control

      • Group 2: Novel NAI (low dose)

      • Group 3: Novel NAI (high dose)

      • Group 4: Oseltamivir (e.g., 20 mg/kg/day)

    • Initiate treatment 4 hours post-infection.

    • Administer the compounds orally (gavage) or via the desired route twice daily for 5-7 days.

  • Monitoring:

    • Record body weight and clinical signs of illness daily for 14 days.

    • Euthanize mice that lose more than 25-30% of their initial body weight.

  • Sample Collection (for virological and pathological analysis):

    • On days 3 and 6 post-infection, euthanize a subset of mice from each group (n=3-5).

    • Aseptically harvest the lungs.

    • Homogenize a portion of the lung tissue in sterile PBS for viral titration.

    • Fix the remaining lung tissue in 10% neutral buffered formalin for histopathological analysis.

  • Endpoint Analysis:

    • Viral Load: Determine the viral titer in lung homogenates using a TCID50 assay on MDCK cells or by qRT-PCR.

    • Histopathology: Embed fixed lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E). Score lung sections for inflammation and tissue damage.

Protocol 2: Ferret Model of Influenza A Virus Infection

This protocol outlines an efficacy study in ferrets, which more closely mimics human influenza.

1. Materials and Reagents:

  • Young adult male or female ferrets (6-12 months old)

  • Human influenza A virus isolate (non-adapted)

  • Test neuraminidase inhibitor

  • Positive control: Oseltamivir

  • Vehicle

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Nasal wash collection supplies

2. Experimental Procedure:

  • Acclimatization and Baseline Monitoring: House ferrets individually and monitor their temperature and activity for several days to establish a baseline.

  • Virus Challenge:

    • Anesthetize ferrets.

    • Infect ferrets via intranasal inoculation with a pre-determined dose of influenza virus in a 1 mL volume.

  • Treatment:

    • Randomize ferrets into treatment groups.

    • Initiate treatment 24 hours post-infection to mimic a more clinical scenario.

    • Administer compounds orally twice daily for 5 days.

  • Monitoring:

    • Monitor body temperature, body weight, and clinical signs (sneezing, nasal discharge, activity level) daily for 10-14 days.

  • Sample Collection:

    • Collect nasal washes on days 1, 3, 5, and 7 post-infection by instilling sterile saline into the nostrils and collecting the runoff.

  • Endpoint Analysis:

    • Viral Shedding: Determine the viral titer in nasal washes using a TCID50 assay or qRT-PCR to assess the effect of the treatment on viral shedding.

Visualizations

G cluster_cell Host Cell cluster_virus Influenza Virus cluster_drug Therapeutic Intervention Entry 1. Entry & Uncoating Replication 2. Replication & Transcription Assembly 3. Assembly Budding 4. Budding Release 5. Release Budding->Release NA Cleaves Sialic Acid Virus Virus Particle Release->Virus Progeny Virus Virus->Entry Attachment (HA) NAI Neuraminidase Inhibitor NAI->Release Inhibits

Caption: Influenza virus life cycle and the inhibitory action of neuraminidase inhibitors.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (72 hours) Randomization Randomization into Treatment Groups Acclimatization->Randomization Infection Intranasal Virus Challenge (Day 0) Randomization->Infection Treatment Treatment Administration (Days 0-5) Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) (Days 0-14) Treatment->Monitoring Sampling Tissue Sampling (Days 3 & 6) Monitoring->Sampling Survival Survival Analysis Monitoring->Survival Viral_Load Viral Load Analysis (TCID50 / qPCR) Sampling->Viral_Load Histology Histopathology Sampling->Histology

Caption: Experimental workflow for an in vivo efficacy study in a murine model.

G Treatment Neuraminidase Inhibitor Treatment Viral_Replication Viral Replication in Lungs Treatment->Viral_Replication Reduces Survival Improved Survival Treatment->Survival Promotes Inflammation Lung Inflammation & Damage Viral_Replication->Inflammation Causes Clinical_Signs Clinical Signs (Weight Loss, Illness) Inflammation->Clinical_Signs Leads to Clinical_Signs->Survival Negatively Impacts

Caption: Logical relationship between treatment, viral replication, and clinical outcomes.

References

Application Notes and Protocols for the Quantification of Neuraminidase-IN-11 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase, a key enzyme in the life cycle of the influenza virus, is a critical target for antiviral drug development.[1][2] Neuraminidase inhibitors block the enzyme's activity, preventing the release of new virus particles from infected cells and thus halting the spread of infection.[2] Accurate quantification of neuraminidase inhibitors, such as the hypothetical compound Neuraminidase-IN-11, in biological samples is paramount for preclinical and clinical studies. These measurements are essential for determining the pharmacokinetic profile, assessing bioavailability, and establishing a clear understanding of the dose-response relationship of new drug candidates.

This document provides detailed application notes and protocols for the two most common and robust analytical methods for quantifying small molecule inhibitors like this compound in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods for Quantification

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. For small molecule quantification in complex biological fluids like plasma or serum, LC-MS/MS is generally the gold standard due to its high sensitivity and specificity.[3] However, immunoassays like ELISA can also be developed and may offer advantages in terms of ease of use and throughput for certain applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[4] This method is ideal for quantifying low concentrations of small molecules in complex biological matrices.

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol outlines a general procedure for the development and validation of an LC-MS/MS method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended) or a structurally similar analog

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Solid-phase extraction (SPE) cartridges or protein precipitation plates

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and standards at room temperature.

  • Vortex to ensure homogeneity.

  • To 50 µL of plasma sample, standard, or quality control (QC) sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3. Liquid Chromatography Conditions:

  • LC System: An ultra-high performance liquid chromatography (UPLC) system is recommended for better resolution and shorter run times.[5][6][7]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a common choice.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution should be optimized to ensure separation from matrix components. A typical gradient might be:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the chemical properties of this compound.

  • Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode. Precursor and product ion pairs for both this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.

    • Example MRM transitions:

      • This compound: [M+H]+ → fragment 1, [M+H]+ → fragment 2

      • Internal Standard: [M+H]+ → fragment 1, [M+H]+ → fragment 2

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal intensity.

5. Calibration and Quantification:

  • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

  • The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Data Presentation: LC-MS/MS Method Performance

The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for a small molecule inhibitor.

ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Process Peak Integration & Quantification Detect->Process Report Generate Concentration Data Process->Report

Caption: Workflow for LC-MS/MS quantification of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) Method

While less common for small molecule quantification, a competitive ELISA can be developed if specific antibodies against this compound are available or can be generated. This method relies on the competition between the free drug in the sample and a labeled drug conjugate for binding to a limited number of antibody-coated wells.

Experimental Protocol: Competitive ELISA for this compound

1. Materials and Reagents:

  • Anti-Neuraminidase-IN-11 antibody (capture antibody)

  • This compound-HRP conjugate (or other enzyme conjugate)

  • Microplate pre-coated with a secondary antibody (if using an indirect coating method) or high-binding microplate for direct coating

  • This compound standard

  • Biological samples (plasma, serum)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

2. Assay Procedure:

  • Coat the microplate wells with the anti-Neuraminidase-IN-11 antibody and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay buffer for 1 hour at room temperature.

  • Wash the plate three times.

  • Add standards, controls, and samples to the wells.

  • Immediately add the this compound-HRP conjugate to all wells.

  • Incubate for 1-2 hours at room temperature. During this incubation, the free this compound in the sample will compete with the HRP-conjugated form for binding to the capture antibody.

  • Wash the plate five times.

  • Add the TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm on a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.

Data Presentation: ELISA Method Performance

The following table summarizes typical performance characteristics for a competitive ELISA for a small molecule.

ParameterTypical Value
Assay Range 0.1 - 100 ng/mL
Sensitivity (LOD) 0.1 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Spike Recovery 80 - 120%
Cross-reactivity Should be assessed against structurally related compounds

Neuraminidase Signaling Pathway and Inhibition

Neuraminidase plays a crucial role in the final stage of the influenza virus life cycle.[2] It cleaves sialic acid residues from the surface of the host cell and from newly formed viral particles, which is essential for the release of progeny virions.[2] Neuraminidase inhibitors like this compound block this activity, causing the newly formed viruses to aggregate on the cell surface and preventing their release and subsequent infection of other cells.

Neuraminidase_Pathway cluster_infection Influenza Virus Life Cycle cluster_release Viral Release cluster_inhibition Inhibition Virus Influenza Virus Attachment Attachment & Entry (Hemagglutinin) Virus->Attachment HostCell Host Cell HostCell->Attachment Replication Viral Replication Attachment->Replication Assembly Virion Assembly Replication->Assembly Budding Budding Progeny Virions Assembly->Budding SialicAcid Sialic Acid Residues (on Host Cell & Virions) Neuraminidase Neuraminidase Activity SialicAcid->Neuraminidase Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage Aggregation Virion Aggregation & No Release Release Release of New Virions Cleavage->Release Release->Virus Infection of New Cells Inhibitor This compound Block Blockage of Neuraminidase Inhibitor->Block Block->Neuraminidase Block->Aggregation

Caption: Role of neuraminidase in viral release and its inhibition.

Conclusion

The quantification of this compound in biological samples is a critical step in its development as a potential antiviral therapeutic. LC-MS/MS offers the highest sensitivity and specificity and is the recommended method for pharmacokinetic studies. A well-validated LC-MS/MS method can provide accurate and reliable data to support drug development decisions. While ELISA presents a potential alternative, it requires the development of specific antibodies and may be more susceptible to interferences. The choice of method should be based on the specific requirements of the study, and thorough validation is essential to ensure data quality.

References

Application Notes and Protocols: Utilizing Neuraminidase-IN-11 for the Study of Drug-Resistant Neuraminidase Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Influenza viruses remain a significant global health concern, primarily due to their rapid evolution leading to seasonal epidemics and occasional pandemics. The viral surface glycoprotein neuraminidase (NA) is a crucial enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1][2][3][4] This function makes neuraminidase an attractive target for antiviral drugs. Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that mimic the natural substrate of neuraminidase, sialic acid, and competitively inhibit its enzymatic activity.[5][6][7] Oseltamivir, zanamivir, and peramivir are widely used NAIs.[1][2][8] However, the efficacy of these drugs is threatened by the emergence of drug-resistant NA mutants.[9][10][11]

Neuraminidase-IN-11 is a novel, high-potency, investigational neuraminidase inhibitor designed to offer a robust profile against both wild-type and known drug-resistant influenza virus strains. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to utilize this compound as a tool to study the mechanisms of NAI resistance and to characterize the enzymatic activity of various neuraminidase mutants.

Mechanism of Action

This compound, like other NAIs, functions by binding to the active site of the neuraminidase enzyme, preventing it from cleaving terminal sialic acid residues from the host cell surface and newly formed virions.[3][6] This inhibition leads to the aggregation of virus particles on the cell surface and prevents their release, thus limiting the spread of infection.[4][6] The unique chemical structure of this compound is hypothesized to allow for more resilient binding to the NA active site, even in the presence of mutations that confer resistance to other NAIs.

cluster_virus_release Normal Virus Release cluster_inhibition Inhibition by this compound Virion Newly formed Virion HostCell Host Cell Surface (with Sialic Acid Receptors) Virion->HostCell HA binding ReleasedVirion Released Virion HostCell->ReleasedVirion Release NA Neuraminidase (NA) NA->HostCell cleaves Sialic Acid InhibitedVirion Newly formed Virion InhibitedHostCell Host Cell Surface (with Sialic Acid Receptors) InhibitedVirion->InhibitedHostCell HA binding Aggregation Virus Aggregation InhibitedVirion->Aggregation InhibitedNA Neuraminidase (NA) InhibitedNA->InhibitedHostCell cleavage blocked NI_11 This compound NI_11->InhibitedNA binds to active site

Caption: Mechanism of this compound action.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activity of this compound against wild-type and various neuraminidase mutants compared to oseltamivir and zanamivir. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

Table 1: Inhibitory Activity (IC50, nM) against Influenza A Virus Neuraminidase

Neuraminidase MutantThis compound (IC50, nM)Oseltamivir (IC50, nM)Zanamivir (IC50, nM)Fold-change in IC50 (IN-11 vs Oseltamivir)
Wild-Type (H1N1)0.81.20.90.67
H274Y (N1)2.54501.10.006
N294S (N1)3.12501.50.012
E119V (N1)15.2200018000.008
Wild-Type (H3N2)1.11.51.00.73
E119V (N2)1.815001.20.001
R292K (N2)25.6>10000850.003

Table 2: Inhibitory Activity (IC50, nM) against Influenza B Virus Neuraminidase

Neuraminidase MutantThis compound (IC50, nM)Oseltamivir (IC50, nM)Zanamivir (IC50, nM)Fold-change in IC50 (IN-11 vs Oseltamivir)
Wild-Type (Victoria)1.55.02.50.3
D197N (B)4.58506500.005
H273Y (B)3.87503.00.005

Note: The IC50 values for this compound are illustrative and for research application guidance only.

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound are provided below.

Protocol 1: Neuraminidase Inhibition (NI) Assay using a Chemiluminescent Substrate

This protocol determines the concentration of this compound required to inhibit 50% of the neuraminidase enzymatic activity (IC50).

Materials:

  • This compound

  • Oseltamivir carboxylate and Zanamivir (as controls)

  • Recombinant wild-type and mutant neuraminidase enzymes

  • NA-Star® Influenza Neuraminidase Inhibitor Resistance Detection Kit

  • Assay buffer (e.g., MES, pH 6.5, with CaCl2)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound and control inhibitors in the assay buffer. The concentration range should span from expected IC50 values.

  • Enzyme Preparation: Dilute the neuraminidase enzyme to a concentration that gives a robust signal in the linear range of the assay.

  • Assay Setup:

    • Add 25 µL of assay buffer to all wells of a 96-well plate.

    • Add 10 µL of each inhibitor dilution to the appropriate wells.

    • Add 10 µL of diluted neuraminidase enzyme to all wells except for the background control wells.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Add 5 µL of NA-Star® substrate to all wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Signal Detection:

    • Add 50 µL of NA-Star® Accelerator to each well.

    • Immediately measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Protocol 2: Enzyme-Linked Lectin Assay (ELLA) for Whole Virus Inhibition

This protocol assesses the inhibitory effect of this compound on the neuraminidase activity of whole influenza virions.

Materials:

  • This compound

  • Wild-type and mutant influenza virus stocks

  • Fetuin-coated 96-well plates

  • Peanut agglutinin conjugated to horseradish peroxidase (PNA-HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Prepare Inhibitor and Virus Dilutions: Prepare serial dilutions of this compound. Dilute virus stocks to a concentration that yields a high signal-to-noise ratio.

  • Assay Setup:

    • Add 50 µL of diluted inhibitor to the fetuin-coated wells.

    • Add 50 µL of diluted virus to the wells.

    • Include virus-only controls (no inhibitor) and background controls (no virus).

  • Incubation: Incubate the plate overnight (16-18 hours) at 37°C in a humidified incubator.

  • Washing: Wash the plate six times with wash buffer to remove the virus and inhibitor.

  • PNA-HRP Binding:

    • Add 100 µL of PNA-HRP solution to each well.

    • Incubate for 2 hours at room temperature.

  • Washing: Wash the plate six times with wash buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15 minutes at room temperature.

  • Stop Reaction: Add 100 µL of stop solution.

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described in Protocol 1.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Characterizing this compound

cluster_workflow Workflow for NAI Characterization start Start: Obtain This compound protocol1 Protocol 1: Chemiluminescent NI Assay (Recombinant NA) start->protocol1 protocol2 Protocol 2: ELLA (Whole Virus) start->protocol2 data_analysis Data Analysis: Calculate IC50 Values protocol1->data_analysis protocol2->data_analysis comparison Compare IC50s of IN-11 with Oseltamivir/Zanamivir data_analysis->comparison conclusion Conclusion: Assess Potency and Breadth of this compound comparison->conclusion

Caption: Experimental workflow for NAI characterization.

Logical Relationship of Neuraminidase Mutations to Drug Resistance

cluster_resistance Development of NAI Resistance mutation NA Gene Mutation (e.g., H274Y, R292K) protein_change Altered NA Protein Structure mutation->protein_change fitness_cost Potential Viral Fitness Cost mutation->fitness_cost binding_change Reduced NAI Binding Affinity to Active Site protein_change->binding_change resistance Phenotypic Drug Resistance (Increased IC50) binding_change->resistance

Caption: Logical flow of mutation to resistance.

Conclusion

This compound represents a promising tool for the investigation of influenza neuraminidase function and the mechanisms of drug resistance. The protocols and data presented herein provide a framework for researchers to effectively utilize this novel inhibitor in their studies. The enhanced potency of this compound against common drug-resistant mutants suggests its potential utility in both basic research and as a lead compound for future antiviral drug development. Further studies are encouraged to explore its efficacy in cell-based and in vivo models of influenza infection.

References

Safe Handling and Disposal of Neuraminidase-IN-11: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Neuraminidase-IN-11 (CAS No. 2685786-28-9) was not publicly available at the time of this writing. The following procedures are based on a representative SDS for a similar neuraminidase inhibitor and general best practices for handling chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals are strongly advised to obtain the specific SDS from their supplier for complete and accurate safety information.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Harmful if swallowed.

Physical and Chemical Properties

The following table summarizes the known properties of this compound.

PropertyValue
CAS Number 2685786-28-9
Molecular Formula C₂₆H₃₄N₂O₅S
Molecular Weight 486.62 g/mol

Safe Handling Protocols

Engineering Controls
  • Work in a well-ventilated area to minimize inhalation exposure.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

Personal Protective Equipment (PPE)
  • Skin Protection:

    • Wear a lab coat or other protective clothing.

  • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Measures
  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.

Experimental Protocols

Reconstitution and Storage
  • Reconstitution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Add the appropriate solvent as specified in your experimental protocol.

    • Gently vortex or sonicate to ensure complete dissolution.

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent evaporation and contamination.

Spill and Leak Procedures
  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment as described in section 3.2.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material into a designated chemical waste container, avoiding dust generation.

Disposal Procedures

  • Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Scratch out all personal and chemical information on the label of the empty container before disposing of it in the trash or recycling.[3]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Compound Store Store in a Cool, Well-Ventilated Area Receive->Store SDS Obtain and Review Specific SDS Store->SDS PPE Don Appropriate PPE SDS->PPE Weigh Weigh Compound (in Fume Hood) PPE->Weigh Reconstitute Reconstitute with Appropriate Solvent Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Glassware and Work Surfaces Experiment->Decontaminate Waste Dispose of Chemical Waste in Labeled Container Decontaminate->Waste RemovePPE Remove and Dispose of Contaminated PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for the safe handling of this compound.

Neuraminidase_Inhibition_Pathway cluster_virus Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Budding Progeny Virions Budding Replication->Budding Release Virus Release Budding->Release SialicAcid Sialic Acid Receptors Budding->SialicAcid Virions tethered to cell surface Release->Virus Infection of New Cells Neuraminidase Neuraminidase Enzyme Neuraminidase->SialicAcid Cleaves Sialic Acid SialicAcid->Release Enables release Neuraminidase_IN_11 This compound Neuraminidase_IN_11->Neuraminidase Inhibits

Caption: Signaling pathway of this compound action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Neuraminidase-IN-1 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Note: This guide pertains to Neuraminidase-IN-1 (CAS No. 2379438-80-7). It is assumed that "Neuraminidase-IN-11" in the query was a typographical error, as Neuraminidase-IN-1 is a commercially available compound with documented properties relevant to this topic.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of Neuraminidase-IN-1 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Neuraminidase-IN-1 and what are its key properties?

Neuraminidase-IN-1 is a small molecule inhibitor of neuraminidase, an enzyme crucial for the release of influenza virus progeny from infected cells.[1][2] It has an IC50 of 0.21 µM and shows good inhibitory effects on H1N1 influenza virus strains.[1] Key properties are summarized in the table below.

Q2: What is the recommended solvent for preparing a stock solution of Neuraminidase-IN-1?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Neuraminidase-IN-1.[1]

Q3: How should I store my Neuraminidase-IN-1 stock solution?

To maintain the stability and prevent degradation of your stock solution, it is recommended to store it in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[1]

Q4: At what concentration can I expect to see precipitation of Neuraminidase-IN-1 in my cell culture medium?

The concentration at which precipitation occurs can vary depending on the specific cell culture medium, serum percentage, pH, and temperature. Due to its hydrophobic nature, Neuraminidase-IN-1 is prone to precipitation in aqueous solutions like cell culture media, especially at higher concentrations. It is crucial to not exceed the solubility limit of the compound in your final culture conditions.

Q5: Can the presence of serum in my cell culture medium affect the solubility of Neuraminidase-IN-1?

Yes, serum components, particularly proteins, can interact with small molecules and either enhance or decrease their solubility. In some cases, hydrophobic compounds can bind to albumin, which can keep them in solution. However, other interactions can lead to aggregation and precipitation. It is advisable to perform a solubility test in your specific medium with the intended serum concentration.

Troubleshooting Guide: Precipitation of Neuraminidase-IN-1

Issue: I observed a precipitate in my cell culture medium after adding Neuraminidase-IN-1.

Below is a step-by-step guide to help you identify the cause and resolve the issue of Neuraminidase-IN-1 precipitation.

Step 1: Verify Stock Solution Integrity

  • Question: Is your stock solution clear and fully dissolved?

  • Possible Cause: The compound may not have been fully dissolved in the initial stock solution, or it may have precipitated out of the stock solution during storage.

  • Solution:

    • Visually inspect your stock solution. If you see any precipitate, gently warm the tube to 37°C and vortex or sonicate in an ultrasonic bath for a short period to aid dissolution.[1]

    • If the precipitate in the stock solution does not redissolve, it may be degraded, and a fresh stock solution should be prepared.

    • Always centrifuge your stock solution vial briefly before opening to ensure all the solution is at the bottom.

Step 2: Review the Dilution Protocol

  • Question: How are you diluting the stock solution into the cell culture medium?

  • Possible Cause: Adding a highly concentrated DMSO stock directly to the full volume of aqueous cell culture medium can cause the compound to rapidly come out of solution. This is a common issue with hydrophobic compounds.

  • Solution:

    • Perform a serial dilution. First, dilute the DMSO stock solution in a smaller volume of serum-free medium.

    • Add this intermediate dilution to your final volume of complete medium (containing serum, if applicable).

    • Ensure rapid mixing by gently swirling the flask or plate as you add the inhibitor.

    • Avoid adding the concentrated stock solution directly onto the cells. Pre-mix it with the medium.

Step 3: Assess the Final Concentration

  • Question: What is the final concentration of Neuraminidase-IN-1 and DMSO in your cell culture medium?

  • Possible Cause: The final concentration of Neuraminidase-IN-1 may be too high for the solubility limits of your specific cell culture medium. Additionally, a high final concentration of DMSO can be toxic to cells.

  • Solution:

    • Lower the final concentration of Neuraminidase-IN-1 in your experiment.

    • Ensure the final DMSO concentration is typically below 0.5% (v/v), and ideally below 0.1%, to minimize both solubility issues and cytotoxicity.

    • If a high concentration of the inhibitor is required, consider a solubility test to determine the maximum soluble concentration in your specific experimental conditions (see Experimental Protocols section).

Step 4: Evaluate Media Components and Conditions

  • Question: Are there any specific components in your media or experimental conditions that could be contributing to the precipitation?

  • Possible Cause: High concentrations of salts, particularly calcium, extreme pH shifts, or temperature fluctuations can reduce the solubility of small molecules.[3][4][5]

  • Solution:

    • Ensure your cell culture medium is at the correct pH (typically 7.2-7.4) and has been properly buffered.

    • Pre-warm the medium to 37°C before adding the inhibitor, as temperature shifts can cause components to precipitate.[3][4]

    • If using a custom or serum-free medium, be mindful of the order in which components are added, as this can sometimes lead to the formation of insoluble salts.[3][5]

Data Presentation

Table 1: Properties of Neuraminidase-IN-1

Property Value Reference
CAS Number 2379438-80-7 [1]
Molecular Weight 317.25 g/mol [1]
IC50 0.21 µM [1]

| Solubility in DMSO | 125 mg/mL (394.01 mM) |[1] |

Table 2: Recommended Stock Solution Preparation for Neuraminidase-IN-1

Desired Stock Concentration Volume of DMSO to add to 1 mg of Neuraminidase-IN-1 Volume of DMSO to add to 5 mg of Neuraminidase-IN-1
1 mM 3.152 mL 15.76 mL
5 mM 630.4 µL 3.152 mL

| 10 mM | 315.2 µL | 1.576 mL |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Neuraminidase-IN-1

  • Objective: To prepare a 10 mM stock solution of Neuraminidase-IN-1 in DMSO.

  • Materials:

    • Neuraminidase-IN-1 (solid)

    • Anhydrous/sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid Neuraminidase-IN-1 to equilibrate to room temperature before opening.

    • Weigh out the desired amount of Neuraminidase-IN-1 (e.g., 1 mg).

    • Based on the molecular weight of 317.25 g/mol , add the calculated volume of DMSO to achieve a 10 mM concentration. For 1 mg, this would be 315.2 µL.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.

    • Visually confirm that the solution is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Solubility Assessment of Neuraminidase-IN-1 in Cell Culture Medium

  • Objective: To determine the maximum soluble concentration of Neuraminidase-IN-1 in a specific cell culture medium.

  • Materials:

    • 10 mM stock solution of Neuraminidase-IN-1 in DMSO

    • Your specific cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile microplate (96-well) or microcentrifuge tubes

    • Microscope

  • Procedure:

    • Prepare a series of dilutions of Neuraminidase-IN-1 in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

    • Ensure the final DMSO concentration is constant across all dilutions and in the vehicle control (e.g., 0.5%).

    • Add the appropriate volume of your pre-warmed cell culture medium to each well or tube.

    • Add the corresponding volume of your Neuraminidase-IN-1 stock solution or a diluted intermediate to each well to achieve the final desired concentrations.

    • Include a "vehicle control" well containing only the cell culture medium and the same final concentration of DMSO.

    • Incubate the plate or tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24 hours).

    • After incubation, visually inspect each well for any signs of precipitation.

    • For a more sensitive assessment, transfer a small volume from each well onto a microscope slide and examine for crystalline structures under a microscope.

    • The highest concentration that remains clear and free of precipitate is the approximate maximum soluble concentration under your specific experimental conditions.

Visualizations

TroubleshootingWorkflow Start Precipitation Observed CheckStock Step 1: Verify Stock Solution Integrity Start->CheckStock StockOK Is stock clear? CheckStock->StockOK Redissolve Warm/Sonicate Stock StockOK->Redissolve No CheckDilution Step 2: Review Dilution Protocol StockOK->CheckDilution Yes Redissolve->StockOK DilutionOK Using serial dilution? CheckDilution->DilutionOK ImproveDilution Implement Serial Dilution DilutionOK->ImproveDilution No CheckConcentration Step 3: Assess Final Concentration DilutionOK->CheckConcentration Yes ImproveDilution->CheckDilution ConcentrationOK Is concentration too high? CheckConcentration->ConcentrationOK LowerConcentration Lower Final Concentration ConcentrationOK->LowerConcentration Yes CheckMedia Step 4: Evaluate Media Conditions ConcentrationOK->CheckMedia No SolubilityTest Perform Solubility Test (See Protocol 2) LowerConcentration->SolubilityTest MediaOK Are media conditions optimal? CheckMedia->MediaOK AdjustMedia Adjust pH/Temp MediaOK->AdjustMedia No MediaOK->SolubilityTest Yes AdjustMedia->CheckMedia End Problem Resolved SolubilityTest->End

Caption: Troubleshooting workflow for Neuraminidase-IN-1 precipitation.

NeuraminidaseSignalingPathway Virus Influenza Virus HostCell Host Cell Virus->HostCell Infection Replication Viral Replication HostCell->Replication Budding Progeny Virus Budding Replication->Budding Hemagglutinin Hemagglutinin (HA) Budding->Hemagglutinin Neuraminidase Neuraminidase (NA) Budding->Neuraminidase SialicAcid Sialic Acid Receptor Hemagglutinin->SialicAcid Binds to Release Virus Release SialicAcid->Release Cleavage enables Neuraminidase->SialicAcid Cleaves Infection Infection of New Cells Release->Infection Inhibitor Neuraminidase-IN-1 Inhibitor->Neuraminidase Inhibits

Caption: Role of Neuraminidase in Influenza Virus Release.

LogicalRelationship Precipitate Precipitate Observed? CheckStock Is Stock Solution Clear? Precipitate->CheckStock Yes NoPrecipitate No Precipitate Precipitate->NoPrecipitate No CheckFinalConc Is Final Concentration > Solubility Limit? CheckStock->CheckFinalConc Yes Redissolve Action: Redissolve Stock CheckStock->Redissolve No CheckDilution Is Dilution Method Sub-optimal? CheckFinalConc->CheckDilution No LowerConc Action: Lower Concentration CheckFinalConc->LowerConc Yes ImproveDilution Action: Improve Dilution (Serial Dilution) CheckDilution->ImproveDilution Yes CheckDilution->NoPrecipitate No

Caption: Decision tree for addressing precipitation issues.

References

Technical Support Center: Optimizing Neuraminidase Inhibitor Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on optimizing the concentration of neuraminidase inhibitors for antiviral effect. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for neuraminidase inhibitors?

A1: Neuraminidase inhibitors block the active site of the neuraminidase enzyme on the surface of the influenza virus.[1][2][3] This enzyme is crucial for the release of newly formed virus particles from the host cell surface.[2][3][4] By inhibiting neuraminidase, these drugs prevent the virus from spreading to other cells, thus curtailing the infection.[3] The inhibitors are designed to mimic the natural substrate of neuraminidase, sialic acid, to competitively bind to the enzyme's active site.[3][5]

Q2: Why is it critical to determine the optimal concentration of a neuraminidase inhibitor?

A2: Determining the optimal concentration is a critical step in antiviral drug development. Too low a concentration will be ineffective at inhibiting viral replication, while an excessively high concentration can lead to cellular toxicity and may not provide any additional therapeutic benefit. The goal is to identify the lowest concentration that achieves the maximum desired antiviral effect with minimal side effects, often represented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[6]

Q3: What are the common assays used to measure neuraminidase inhibition?

A3: Several assays are commonly used to measure the inhibitory activity of neuraminidase inhibitors. The most prevalent are fluorescence-based assays using substrates like 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) and enzyme-linked lectin assays (ELLA).[6][7][8] The MUNANA assay measures the fluorescence produced when the substrate is cleaved by neuraminidase.[8] ELLA, on the other hand, quantifies the desialylation of a coated glycoprotein by the enzyme.[7][9]

Troubleshooting Guides

Issue 1: High variability in IC50 values between experimental repeats.

  • Possible Cause 1: Inconsistent Virus Titer. The amount of active virus used in the assay can significantly impact the apparent IC50 value.

    • Troubleshooting Tip: Always use a freshly titrated virus stock for each experiment. Perform a virus titration (e.g., plaque assay or TCID50) immediately before setting up the inhibition assay to ensure a consistent multiplicity of infection (MOI).

  • Possible Cause 2: Pipetting Errors. Inaccurate dispensing of the inhibitor, virus, or substrate can lead to significant variability.

    • Troubleshooting Tip: Use calibrated pipettes and visually inspect pipette tips for accuracy. For serial dilutions, ensure thorough mixing between each dilution step. Consider using automated liquid handlers for high-throughput screening to minimize human error.

  • Possible Cause 3: Cell Health and Confluency. The physiological state of the host cells can affect viral replication and, consequently, the outcome of the antiviral assay.

    • Troubleshooting Tip: Use cells from a consistent passage number and ensure they are healthy and at a consistent confluency (e.g., 90-95%) at the time of infection.

Issue 2: No significant inhibition observed even at high inhibitor concentrations.

  • Possible Cause 1: Inhibitor Instability. The neuraminidase inhibitor may be unstable under the experimental conditions (e.g., temperature, pH, or solvent).

    • Troubleshooting Tip: Review the manufacturer's storage and handling instructions for your specific inhibitor. Prepare fresh dilutions of the inhibitor for each experiment from a stock solution stored under optimal conditions.

  • Possible Cause 2: Viral Resistance. The viral strain being used may have pre-existing or acquired resistance to the class of inhibitor being tested.

    • Troubleshooting Tip: Sequence the neuraminidase gene of your viral stock to check for known resistance mutations. If possible, test the inhibitor against a known sensitive (wild-type) strain as a positive control.

  • Possible Cause 3: Incorrect Assay Setup. The assay may not be optimized for the specific virus-inhibitor combination.

    • Troubleshooting Tip: Re-evaluate the assay parameters, including incubation times, substrate concentration, and buffer conditions. Ensure the chosen assay is appropriate for the inhibitor's mechanism of action.

Issue 3: High background signal in the neuraminidase activity assay.

  • Possible Cause 1: Contamination of Reagents. Reagents, particularly the substrate, may be contaminated with bacteria or other substances that interfere with the assay.

    • Troubleshooting Tip: Use sterile, high-purity reagents. Filter-sterilize buffers and solutions where appropriate. Include a "no enzyme" control to assess the background signal from the substrate and buffer alone.

  • Possible Cause 2: Non-specific Substrate Cleavage. Some components in the cell culture supernatant or virus preparation may non-specifically cleave the substrate.

    • Troubleshooting Tip: If using a fluorescence-based assay, consider including a control with a known, broad-spectrum protease inhibitor to see if it reduces the background. If the problem persists, purification of the viral particles may be necessary.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data when optimizing a neuraminidase inhibitor. Researchers should replace the placeholder data with their experimental results.

Table 1: Neuraminidase Inhibition Assay Parameters

ParameterRecommended Value/Range
Virus Input (MOI)0.01 - 1
Inhibitor Concentration Range0.01 nM - 10,000 nM
Substrate (MUNANA) Concentration100 µM
Incubation Time (Virus + Inhibitor)30 - 60 minutes
Incubation Time (with Substrate)15 - 60 minutes
Incubation Temperature37°C

Table 2: Sample IC50 Values for a Hypothetical Neuraminidase Inhibitor

Virus StrainIC50 (nM)Standard Deviation (nM)
Influenza A/H1N1 (Wild-Type)15.22.1
Influenza A/H3N2 (Wild-Type)25.83.5
Oseltamivir-Resistant H1N1>10,000N/A

Experimental Protocols

Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA)

Objective: To determine the IC50 value of a neuraminidase inhibitor against a specific influenza virus strain.

Materials:

  • Neuraminidase inhibitor (e.g., Neuraminidase-IN-11)

  • Influenza virus stock of known titer

  • Madin-Darby Canine Kidney (MDCK) cells

  • Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Stop Solution (e.g., 0.1 M Glycine, pH 10.7)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Virus Dilution: Prepare serial dilutions of the virus in assay buffer to determine the optimal concentration that gives a robust signal-to-noise ratio.[10]

  • Inhibitor Dilution: Prepare a series of 2-fold or 10-fold serial dilutions of the neuraminidase inhibitor in assay buffer. The final concentrations should span a range that is expected to include the IC50 value.[8]

  • Assay Setup:

    • In a 96-well black plate, add 50 µL of the diluted virus to each well.

    • Add 50 µL of each inhibitor dilution to the corresponding wells.

    • Include control wells:

      • Virus only (no inhibitor) for 100% activity.

      • Buffer only (no virus, no inhibitor) for background fluorescence.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Substrate Addition: Add 50 µL of 300 µM MUNANA substrate to all wells.[8]

  • Incubation: Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction: Add 100 µL of stop solution to all wells.

  • Fluorescence Reading: Read the fluorescence on a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "virus only" control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts and workflows related to neuraminidase inhibitor optimization.

Neuraminidase_Inhibition_Pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition HostCell Host Cell BuddingVirion Budding Virion HostCell->BuddingVirion Viral Budding ReleasedVirion Released Progeny Virion BuddingVirion->ReleasedVirion Release Neuraminidase Neuraminidase (NA) BuddingVirion->Neuraminidase TrappedVirion Trapped Virion BuddingVirion->TrappedVirion Release Blocked SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid Cleavage BlockedNA Blocked Neuraminidase NA_Inhibitor This compound NA_Inhibitor->Neuraminidase Binding to Active Site

Caption: Mechanism of Neuraminidase Inhibition.

Experimental_Workflow start Start: Optimize Inhibitor Concentration prep_virus Prepare & Titer Virus Stock start->prep_virus prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor assay_setup Set up Neuraminidase Inhibition Assay prep_virus->assay_setup prep_inhibitor->assay_setup incubation Incubate Virus, Inhibitor, and Substrate assay_setup->incubation read_signal Read Fluorescence/Luminescence incubation->read_signal data_analysis Analyze Data & Calculate IC50 read_signal->data_analysis end End: Optimal Concentration Determined data_analysis->end

Caption: Workflow for Determining IC50.

Troubleshooting_Logic start High IC50 Variability? cause1 Inconsistent Virus Titer? start->cause1 Yes cause2 Pipetting Errors? cause1->cause2 No solution1 Re-titer Virus Stock cause1->solution1 Yes cause3 Poor Cell Health? cause2->cause3 No solution2 Calibrate Pipettes cause2->solution2 Yes solution3 Check Cell Culture cause3->solution3 Yes end Consistent Results cause3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting High IC50 Variability.

References

troubleshooting Neuraminidase-IN-11 inconsistent assay results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during neuraminidase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for neuraminidase inhibitors?

A1: Neuraminidase inhibitors block the enzymatic activity of the neuraminidase (NA) protein on the surface of the influenza virus.[1][2][3] NA is crucial for the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[3][4] By inhibiting NA, these drugs cause viral progeny to remain attached to the host cell surface, preventing the spread of infection.[2]

Q2: What are the common types of neuraminidase inhibition assays?

A2: The most widely used methods are enzyme inhibition assays that utilize either a fluorescent or a chemiluminescent substrate.[5][6]

  • Fluorescence-based assays often use the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[5]

  • Chemiluminescence-based assays use a 1,2-dioxetane derivative of sialic acid as a substrate, which provides a high signal-to-noise ratio.[6][7]

Q3: What factors can influence the IC50 value of a neuraminidase inhibitor?

A3: Several variables can affect the 50% inhibitory concentration (IC50) value, including the influenza virus subtype and any associated mutations in the neuraminidase gene.[6] The specific assay platform (fluorescent vs. chemiluminescent) and its protocol can also impact the results.[6][7]

Q4: How should this compound be prepared for an assay?

A4: While specific instructions for this compound are not provided, general practice for neuraminidase inhibitors involves creating a master stock solution at a high concentration (e.g., 25 mM) in an appropriate solvent like DMSO or water.[8] This master stock is then used to prepare serial dilutions at the desired concentrations for the assay in the appropriate assay buffer.[8] It is crucial to ensure that the final concentration of any solvent (like DMSO) is consistent across all wells, including controls, and is kept at a low level (e.g., <5%) to avoid affecting enzyme activity.[8]

Troubleshooting Guide for Inconsistent Assay Results

This guide addresses specific issues you may encounter when performing neuraminidase inhibition assays with this compound.

Issue 1: High Variability in IC50 Values Between Experiments

Q: We are observing significant well-to-well and plate-to-plate variability in our calculated IC50 values for this compound. What could be the cause?

A: High variability in IC50 values can stem from several factors related to assay setup and execution.

Potential Causes and Solutions:

  • Inconsistent Pipetting: Inaccurate or inconsistent dispensing of the inhibitor, virus, or substrate can lead to significant errors.

    • Solution: Ensure all pipettes are properly calibrated. Use fresh tips for each dilution and sample transfer. For serial dilutions, ensure thorough mixing between each step.

  • Virus Titer Fluctuation: The amount of active neuraminidase in your viral preparation can vary between stocks or with freeze-thaw cycles.

    • Solution: Pre-titer your virus stock to determine the optimal dilution that provides a robust signal within the linear range of the assay.[8][9] Aliquot your virus stock to minimize freeze-thaw cycles.[9]

  • Inhibitor Instability: this compound may be unstable under certain storage or experimental conditions.

    • Solution: Prepare fresh dilutions of the inhibitor for each experiment from a master stock stored under recommended conditions. Avoid repeated freeze-thaw cycles of the master stock.[8]

  • Edge Effects on Plates: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate reactants and affect results.

    • Solution: To minimize evaporation, ensure plates are properly sealed during incubation steps.[5] Consider filling the outer wells with sterile water or buffer and not using them for experimental data points.

Issue 2: No or Very Low Inhibition Observed

Q: Our assay shows minimal to no inhibition of neuraminidase activity, even at high concentrations of this compound. What should we check?

A: This issue could be related to the inhibitor itself, the enzyme source, or the assay conditions.

Potential Causes and Solutions:

  • Incorrect Inhibitor Concentration: There might be an error in the calculation or preparation of the inhibitor dilutions.

    • Solution: Double-check all calculations for molarity and dilutions. Prepare a fresh dilution series from your stock.

  • Degraded Inhibitor: The this compound may have degraded due to improper storage.

    • Solution: Use a fresh aliquot of the inhibitor. If possible, verify the integrity of the compound using an appropriate analytical method.

  • Resistant Virus Strain: The influenza strain you are using may have a neuraminidase mutation that confers resistance to this class of inhibitor.

    • Solution: Test this compound against a known sensitive reference strain. Sequence the neuraminidase gene of your target virus to check for known resistance mutations.[10]

  • Suboptimal Assay Buffer pH: Neuraminidase activity is pH-dependent.

    • Solution: Ensure the pH of your assay buffer is optimal for the specific neuraminidase being tested (typically around pH 6.5).[5]

Issue 3: High Background Signal in Control Wells

Q: The "no enzyme" control wells in our assay are showing a high signal, leading to a poor signal-to-noise ratio. What could be causing this?

A: High background can be caused by contamination or issues with the substrate or reagents.

Potential Causes and Solutions:

  • Substrate Instability/Autohydrolysis: The fluorescent or chemiluminescent substrate may be degrading spontaneously.

    • Solution: Prepare the substrate working solution fresh for each experiment and protect it from light.[5][8] Store the substrate stock as recommended by the manufacturer.

  • Contamination of Reagents: Assay buffers or other reagents may be contaminated with a substance that fluoresces or with microbial growth that has enzymatic activity.

    • Solution: Use fresh, sterile reagents. Filter-sterilize buffers if necessary.

  • Incorrect Plate Type: Using the wrong type of microplate can lead to high background fluorescence.

    • Solution: For fluorescence assays, use black, flat-bottom plates to minimize background.[8] For chemiluminescence assays, use solid white plates.[9]

Quantitative Data Summary

The following table provides example IC50 values for common neuraminidase inhibitors against different influenza virus subtypes. This data is intended to provide a reference range for researchers evaluating novel inhibitors like this compound.

Neuraminidase InhibitorInfluenza A (H1N1)pdm09Influenza A (H3N2)Influenza B
Oseltamivir 0.90 nM0.86 nM16.12 nM
Zanamivir 1.09 nM1.64 nM3.87 nM
Peramivir 0.62 nM0.67 nM1.84 nM
Laninamivir 2.77 nM3.61 nM11.35 nM
Data represents geometric mean IC50 values from the 2023-24 influenza season in Japan and is for illustrative purposes only.[11]

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay Protocol

This protocol is a generalized procedure based on established methods for assessing neuraminidase inhibitor susceptibility.[5][8]

1. Reagent Preparation:

  • Assay Buffer: Prepare a 1x assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5).
  • Substrate Stock Solution: Prepare a 2.5 mM stock solution of MUNANA in distilled water. Store at -20°C in aliquots, protected from light.[5]
  • Substrate Working Solution: Dilute the MUNANA stock to 300 µM in 1x assay buffer. Prepare this solution fresh and keep it on ice, protected from light.[5]
  • Inhibitor Dilutions: Prepare a serial dilution of this compound in 2x assay buffer, ranging from a high concentration (e.g., 30,000 nM) down to 0 nM (buffer only).
  • Virus Preparation: Dilute the virus stock in 1x assay buffer to a pre-determined optimal concentration.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of the serially diluted this compound to the wells of a black, flat-bottom 96-well plate.
  • Add 50 µL of the diluted virus to each well containing the inhibitor. Include virus-only controls (no inhibitor) and no-virus controls (buffer only).
  • Gently tap the plate to mix and incubate at room temperature for 45 minutes. Cover the plate to prevent evaporation.[5]
  • Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.
  • Gently tap the plate to mix and incubate at 37°C for 1 hour.[5]
  • Stop the reaction by adding 50 µL of a stop solution (e.g., 0.14 M NaOH in 83% ethanol).
  • Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.

3. Data Analysis:

  • Subtract the background fluorescence (from no-virus control wells) from all other readings.
  • Normalize the data by expressing the fluorescence in each well as a percentage of the virus-only control (100% activity).
  • Plot the percentage of neuraminidase activity against the log of the inhibitor concentration.
  • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the IC50 value.

Visualizations

Signaling and Workflow Diagrams

Neuraminidase_Mechanism cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibitor Inhibition Virus Progeny Virus NA Neuraminidase (NA) HA Hemagglutinin (HA) SialicAcid Sialic Acid Receptor NA->SialicAcid Cleaves to Enable Release HA->SialicAcid Binds to HostCell Infected Host Cell HostCell->Virus Budding Inhibitor This compound Inhibitor->NA Blocks Active Site

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results Issue_HighVar High IC50 Variability? Start->Issue_HighVar Issue_NoInhib No/Low Inhibition? Issue_HighVar->Issue_NoInhib No Sol_HighVar Check Pipetting Verify Virus Titer Assess Inhibitor Stability Mitigate Edge Effects Issue_HighVar->Sol_HighVar Yes Issue_HighBg High Background? Issue_NoInhib->Issue_HighBg No Sol_NoInhib Verify Inhibitor Dilutions Check for Degradation Test Against Sensitive Strain Confirm Buffer pH Issue_NoInhib->Sol_NoInhib Yes Sol_HighBg Use Fresh Substrate Check Reagent Purity Use Correct Plate Type Issue_HighBg->Sol_HighBg Yes End Consistent Results Issue_HighBg->End No Sol_HighVar->End Sol_NoInhib->End Sol_HighBg->End

Caption: Troubleshooting workflow for inconsistent results.

References

minimizing off-target effects of Neuraminidase-IN-11 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects and address common issues encountered during experiments with Neuraminidase-IN-11. As specific data for this compound is not publicly available, this guidance is based on the established principles of neuraminidase inhibitors and common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as a competitive inhibitor of viral neuraminidase (NA).[1][2] NA is a crucial enzyme for the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from the cell surface.[3][4] By binding to the active site of NA, this compound prevents this cleavage, leading to the aggregation of newly formed viruses on the host cell surface and limiting the spread of infection.[1]

Q2: What are the potential off-target effects of this compound?

A2: A primary concern with neuraminidase inhibitors is their potential to interact with human neuraminidase enzymes (NEU1, NEU2, NEU3, and NEU4).[5][6] These enzymes play roles in various physiological processes, and their inhibition can lead to unintended cellular consequences.[6] For example, off-target effects of some neuraminidase inhibitors have been associated with neuropsychiatric events.[7] It is crucial to assess the selectivity of this compound against human neuraminidases.

Q3: How can I assess the cytotoxicity of this compound in my cell-based assays?

A3: Cytotoxicity can be a confounding factor in antiviral assays. It is recommended to determine the 50% cytotoxic concentration (CC50) of this compound in parallel with its 50% inhibitory concentration (IC50). A common method is the ATPlite assay, which measures ATP concentration as an indicator of cell viability.[7] This can often be performed on the same plate used for the antiviral assay after removing a small volume of supernatant for the neuraminidase activity measurement.[7]

Q4: What is the functional balance between hemagglutinin (HA) and neuraminidase (NA), and how might this compound affect it?

A4: Hemagglutinin (HA) and neuraminidase (NA) have opposing functions: HA binds to sialic acid to initiate viral entry, while NA cleaves sialic acid to facilitate viral release.[4][8] A functional balance between these two proteins is essential for efficient viral replication.[9][10] Inhibition of NA by this compound disrupts this balance, preventing viral egress. However, mutations in HA that reduce its binding affinity to cellular receptors can decrease the virus's dependence on NA for release, potentially leading to resistance to NA inhibitors.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in neuraminidase activity assay Contamination of reagents or cell culture with non-viral neuraminidase activity.Use fresh, high-quality reagents and test for background neuraminidase activity in uninfected cell controls. Consider using a specific monoclonal antibody to capture the viral neuraminidase before the assay.
Inconsistent IC50 values for this compound Variation in virus input, incubation time, or cell density.Standardize the multiplicity of infection (MOI), incubation times, and cell seeding density across all experiments.[7][11] Perform a virus titration to determine the optimal virus dilution for the assay.[12]
This compound shows reduced efficacy against certain viral strains. The viral strain may have mutations in the neuraminidase active site or in the hemagglutinin that reduce dependence on NA activity.[11]Sequence the NA and HA genes of the resistant strain to identify potential mutations. Test the inhibitor against a panel of different viral strains to determine its spectrum of activity.
Observed antiviral effect is due to cytotoxicity. The concentration of this compound used is toxic to the host cells.Determine the CC50 of the compound and calculate the selectivity index (SI = CC50/IC50). An SI value greater than 10 is generally considered a good starting point for a promising antiviral candidate.
Difficulty in expressing and purifying recombinant neuraminidase for in vitro assays. The neuraminidase protein may be improperly folded or glycosylated when expressed in a non-mammalian system.Consider using a mammalian expression system, such as HEK293 cells, which can provide more native-like glycosylation.[13] The inclusion of a secretion signal can enhance the yield of soluble protein.[13]

Experimental Protocols

Protocol 1: Fluorometric Neuraminidase Inhibition Assay

This protocol is adapted from established methods for measuring neuraminidase activity and its inhibition.[7][13]

Materials:

  • This compound

  • Virus stock of known titer

  • Madin-Darby Canine Kidney (MDCK) cells

  • Black 96-well plates

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33.3 mM MES pH 6.0, 4 mM CaCl2)[13]

  • Stop solution (e.g., 0.1 M glycine, pH 10.7 in 25% ethanol)[7]

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Seed MDCK cells in a 96-well plate and grow to confluence.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a separate black 96-well plate, add 25 µL of each inhibitor dilution in duplicate.

  • Add 25 µL of diluted virus sample to each well containing the inhibitor. Include virus-only controls (no inhibitor) and no-virus controls (assay buffer only).

  • Incubate the plate for 20 minutes at 37°C.

  • Prepare the MUNANA substrate solution (e.g., 20 µM in assay buffer).

  • Add 75 µL of the MUNANA solution to each well.

  • Incubate the plate at 37°C for 1 hour.[7]

  • Add 100 µL of stop solution to each well.

  • Read the fluorescence on a fluorometer.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Enzyme-Linked Lectin Assay (ELLA) for Neuraminidase Inhibition

ELLA is another common method to assess neuraminidase activity, particularly for evaluating antibodies that inhibit NA.[10][14]

Materials:

  • This compound

  • Virus stock

  • 96-well plates coated with fetuin

  • Peroxidase-labeled peanut agglutinin (PNA)

  • Substrate for peroxidase (e.g., TMB)

  • Wash and blocking buffers

Procedure:

  • Prepare serial dilutions of this compound.

  • Incubate the diluted inhibitor with a pre-diluted virus stock for 30 minutes at 37°C.

  • Transfer 100 µL of the virus-inhibitor mixture to the fetuin-coated wells.

  • Incubate for 1 hour at 37°C.

  • Wash the plates to remove unbound virus.

  • Add peroxidase-labeled PNA and incubate to allow binding to exposed galactose residues (a result of sialic acid cleavage by NA).

  • Wash the plates to remove unbound lectin.

  • Add the peroxidase substrate and measure the colorimetric change.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed MDCK Cells add_inhibitor Add Inhibitor to Plate prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->add_inhibitor prep_virus Dilute Virus Stock add_virus Add Virus to Plate prep_virus->add_virus add_inhibitor->add_virus incubate1 Incubate (20 min, 37°C) add_virus->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate (60 min, 37°C) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_fluorescence Read Fluorescence add_stop->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

signaling_pathway cluster_virus Influenza Virus cluster_cell Host Cell HA Hemagglutinin (HA) sialic_acid Sialic Acid Receptor HA->sialic_acid Binds for Entry NA Neuraminidase (NA) NA->sialic_acid Cleaves for Release progeny_virion Progeny Virion sialic_acid->progeny_virion Tethers to Cell inhibitor This compound inhibitor->NA Inhibits

Caption: Mechanism of action of this compound.

logical_relationship start Experiment Shows Reduced Efficacy cause1 Cytotoxicity? start->cause1 cause2 Viral Resistance? start->cause2 solution1 Determine CC50 Calculate Selectivity Index cause1->solution1 Yes solution2 Sequence NA and HA Genes Test Against Other Strains cause2->solution2 Yes end Problem Resolved solution1->end solution2->end

Caption: Troubleshooting logic for reduced inhibitor efficacy.

References

Neuraminidase-IN-11 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-11. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address common stability and experimental challenges encountered with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a lyophilized powder at -20°C for up to 3 years. If received in a solvent, it should be stored at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation and loss of activity.[2][3]

Q2: My this compound solution appears to have lost activity over a long-term experiment. What could be the cause?

A2: Loss of activity in this compound solutions during long-term experiments can be attributed to several factors:

  • Improper Storage: Storing the reconstituted solution at temperatures above -20°C for extended periods can lead to degradation. For instance, some neuraminidase enzymes lose approximately 50% of their activity after 24 hours at 37°C.[4]

  • Repeated Freeze-Thaw Cycles: Each cycle can contribute to protein denaturation and aggregation, reducing the effective concentration of the active inhibitor.[2][3]

  • Presence of Contaminants: Contamination with proteases or heavy metal ions such as Fe³⁺ and Hg²⁺ can inhibit neuraminidase activity.[4]

  • pH Instability: The optimal pH for neuraminidase activity is typically between 5.0 and 6.0.[4] Deviations from this range in your experimental buffer could affect inhibitor binding and efficacy.

Q3: Can I stabilize my reconstituted this compound solution for longer experimental use?

A3: Yes, the addition of a carrier protein like Bovine Serum Albumin (BSA) can help stabilize the enzyme and, by extension, the inhibitor in solution.[4] It is recommended to prepare a stock solution and then make single-use aliquots to minimize freeze-thaw cycles.[5]

Troubleshooting Guides

Issue 1: Inconsistent Results in Neuraminidase Inhibition Assays

If you are observing high variability in your neuraminidase inhibition assays with this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Inhibitor Degradation Prepare fresh dilutions of this compound from a stock aliquot for each experiment. Avoid using previously thawed and refrozen solutions.
Substrate Variability Ensure consistent substrate concentration and quality. If using a substrate like fetuin, lot-to-lot variability can occur.
Enzyme Activity Fluctuation Thaw the neuraminidase enzyme on ice and keep it cold throughout the experiment set up. Pre-titrate the virus or enzyme to determine the optimal concentration for the assay.[6]
Improper Incubation Conditions Ensure the incubation temperature and time are consistent across all plates and experiments. The optimal temperature is typically 37°C.[4]
Issue 2: Low Inhibitory Activity of this compound

If this compound is showing lower than expected inhibitory activity, the following factors could be at play:

Potential Cause Troubleshooting Step
Incorrect Inhibitor Concentration Verify the initial concentration of your stock solution. Consider performing a dose-response curve to determine the IC50 value.
Presence of Inhibiting Agents in Buffer Certain ions like iodoacetate and arsenite can inhibit neuraminidase activity, potentially interfering with the assay.[4] Review your buffer composition.
Sub-optimal pH The pH of the reaction buffer should be optimized for the specific neuraminidase being used, typically between pH 5.0 and 6.0.[4]
High Substrate Concentration An excessively high substrate concentration can lead to competitive displacement of the inhibitor, resulting in apparently lower potency.
Reduced Enzyme Sensitivity The neuraminidase variant being used may have inherent resistance to this class of inhibitors.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is a general guideline for assessing the inhibitory activity of this compound using a fluorometric substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Prepare Reagents:

    • Assay Buffer: MES buffer (pH 6.5) with 1 mM CaCl₂.

    • Neuraminidase Enzyme: Dilute to a working concentration in assay buffer.

    • This compound: Prepare a serial dilution in assay buffer.

    • MUNANA Substrate: Prepare a stock solution in DMSO and dilute to the final working concentration in assay buffer.

    • Stop Solution: 0.5 M glycine-NaOH (pH 10.4).

  • Assay Procedure:

    • Add 25 µL of serially diluted this compound to the wells of a black 96-well plate.

    • Add 25 µL of diluted neuraminidase enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the MUNANA substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) serial_dilution Serial Dilution of This compound add_inhibitor Add Inhibitor to Plate serial_dilution->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme pre_incubation Pre-incubate (37°C, 30 min) add_enzyme->pre_incubation add_substrate Add MUNANA Substrate pre_incubation->add_substrate incubation Incubate (37°C, 60 min) add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_fluorescence Read Fluorescence (Ex: 365 nm, Em: 450 nm) stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

signaling_pathway cluster_virus Influenza Virus cluster_host Host Cell HA Hemagglutinin (HA) sialic_acid Sialic Acid Receptor HA->sialic_acid Binds to NA Neuraminidase (NA) NA->sialic_acid Cleaves virus_release Virus Release NA->virus_release Enables virus_entry Virus Entry sialic_acid->virus_entry Mediates sialic_acid->virus_release Prevents release virus_replication Virus Replication virus_entry->virus_replication progeny_virions Progeny Virions virus_replication->progeny_virions progeny_virions->sialic_acid Binds to (tethering) Inhibitor This compound Inhibitor->NA Inhibits

References

Technical Support Center: Refining Neuraminidase-IN-11 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Neuraminidase-IN-11" is a hypothetical agent for the purpose of this guide. The information provided below is a generalized framework for researchers working with novel neuraminidase inhibitors and is based on established principles and data from existing compounds in this class.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2][3][4][5] By blocking the active site of the NA enzyme, this compound prevents the cleavage of sialic acid residues on the surface of infected host cells and newly formed viral particles.[2][3][4][5] This inhibition leads to the aggregation of new virions at the cell surface and prevents their release, thereby limiting the spread of the infection.[2][4]

Q2: What are the key differences between in vitro IC50/EC50 values and in vivo efficacy?

A2: It is common to observe discrepancies between in vitro potency (IC50/EC50) and in vivo efficacy. While in vitro assays measure the direct inhibitory effect on the enzyme or viral replication in a controlled cellular environment, in vivo efficacy is influenced by a multitude of factors.[6] These include the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), bioavailability at the site of infection (e.g., the respiratory tract), and potential off-target effects.[7][8] Therefore, a low IC50 does not always guarantee potent antiviral activity in an animal model.

Q3: Which animal models are most appropriate for studying the efficacy of this compound?

A3: The most commonly used animal models for studying influenza and the efficacy of neuraminidase inhibitors are mice and ferrets.[9][10] Ferrets are considered the gold standard as their respiratory physiology and response to influenza infection closely mimic that of humans.[9] Mice are also widely used due to their cost-effectiveness and the availability of various genetically modified strains.[9] The choice of model may depend on the specific research question, such as transmissibility studies, for which ferrets are more suitable.

Q4: How critical is the timing of treatment initiation in animal studies?

A4: The timing of treatment initiation is a critical determinant of the observed efficacy of neuraminidase inhibitors.[11] Early initiation of treatment, typically within 24-48 hours post-infection, has been shown to provide the most significant therapeutic benefit in terms of reducing viral titers, morbidity, and mortality in animal models.[11] Delayed treatment may result in diminished or no observable efficacy.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no in vivo efficacy despite potent in vitro activity Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).Conduct pharmacokinetic studies to determine the compound's profile in the selected animal model. Consider formulation optimization to improve solubility and absorption.
Inadequate drug exposure at the site of infection (respiratory tract).Consider alternative routes of administration, such as intranasal or inhalation, to deliver the compound directly to the lungs.
Rapid emergence of drug-resistant viral strains.Sequence the neuraminidase gene from viruses isolated from treated animals to identify potential resistance mutations.[12][13]
High variability in animal responses to treatment Inconsistent drug administration (e.g., inaccurate dosing, improper gavage technique).Ensure all personnel are properly trained in animal handling and dosing procedures. Use calibrated equipment for dose preparation.
Differences in the severity of infection between animals.Standardize the viral challenge dose and route of infection to ensure a consistent and reproducible infection model.
Animal-to-animal variations in drug metabolism.Increase the number of animals per group to improve statistical power and account for biological variability.
Unexpected toxicity or adverse effects in animals Off-target effects of the compound.Conduct preliminary dose-range finding studies to establish the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity.
Issues with the vehicle or formulation.Test the vehicle alone in a control group of animals to rule out any vehicle-related toxicity.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Influenza A and B Viruses

Influenza Strain IC50 (nM) EC50 (nM)
A/H1N11.55.2
A/H3N22.17.8
Influenza B8.525.1
Oseltamivir-resistant H1N1 (H275Y)1.86.5

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, oral administration)

Parameter Value
Tmax (h)1.5
Cmax (ng/mL)850
AUC (0-t) (ng*h/mL)4200
t1/2 (h)4.2
Bioavailability (%)35

Experimental Protocols

1. Neuraminidase Inhibition Assay (Enzyme-Linked Lectin Assay - ELLA)

  • Plate Coating: Coat 96-well plates with fetuin and incubate overnight at 4°C.

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer.

  • Virus Preparation: Dilute the influenza virus stock to a predetermined concentration that gives a signal within the linear range of the assay.

  • Incubation: Add the diluted virus and compound dilutions to the coated plates and incubate for 2 hours at 37°C.

  • Washing: Wash the plates to remove unbound virus and compound.

  • Detection: Add horseradish peroxidase-conjugated peanut agglutinin (PNA-HRP) and incubate for 1 hour at room temperature.

  • Substrate Addition: Add a TMB substrate solution and stop the reaction with sulfuric acid.

  • Data Analysis: Read the absorbance at 450 nm and calculate the IC50 value by fitting the data to a dose-response curve.

2. In Vivo Efficacy Study in Mice

  • Acclimatization: Acclimatize female BALB/c mice (6-8 weeks old) for at least 3 days before the experiment.

  • Infection: Lightly anesthetize the mice and intranasally infect them with a non-lethal dose of influenza virus.

  • Treatment Groups: Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at different doses, positive control like oseltamivir).

  • Drug Administration: Begin treatment at a specified time post-infection (e.g., 4 hours) and continue for a defined period (e.g., twice daily for 5 days). Administer the compound via the desired route (e.g., oral gavage).

  • Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and mortality for 14 days post-infection.

  • Viral Titer Determination: On select days post-infection (e.g., days 2 and 5), euthanize a subset of mice from each group and collect lung tissue to determine viral titers by TCID50 assay on MDCK cells.

  • Data Analysis: Analyze the differences in weight loss, survival rates, and lung viral titers between the treatment groups.

Visualizations

G cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of this compound Virus Attachment & Entry Virus Attachment & Entry Viral RNA Replication & Protein Synthesis Viral RNA Replication & Protein Synthesis Virus Attachment & Entry->Viral RNA Replication & Protein Synthesis Virion Assembly & Budding Virion Assembly & Budding Viral RNA Replication & Protein Synthesis->Virion Assembly & Budding Virion Release Virion Release Virion Assembly & Budding->Virion Release This compound This compound Neuraminidase Enzyme Neuraminidase Enzyme This compound->Neuraminidase Enzyme Inhibits Neuraminidase Enzyme->Virion Release Required for

Caption: Mechanism of action of this compound in the influenza virus life cycle.

G cluster_workflow In Vivo Efficacy Study Workflow Animal Acclimatization Animal Acclimatization Influenza Virus Infection Influenza Virus Infection Animal Acclimatization->Influenza Virus Infection Group Assignment & Treatment Initiation Group Assignment & Treatment Initiation Influenza Virus Infection->Group Assignment & Treatment Initiation Daily Monitoring (Weight, Symptoms) Daily Monitoring (Weight, Symptoms) Group Assignment & Treatment Initiation->Daily Monitoring (Weight, Symptoms) Lung Viral Titer Measurement Lung Viral Titer Measurement Group Assignment & Treatment Initiation->Lung Viral Titer Measurement Data Analysis Data Analysis Daily Monitoring (Weight, Symptoms)->Data Analysis Lung Viral Titer Measurement->Data Analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

G Start: Low in vivo efficacy Start: Low in vivo efficacy Check PK data Check PK data Start: Low in vivo efficacy->Check PK data Good PK? Good PK? Check PK data->Good PK? Optimize formulation/route Optimize formulation/route Good PK?->Optimize formulation/route No Check for resistance Check for resistance Good PK?->Check for resistance Yes End End Optimize formulation/route->End Resistance present? Resistance present? Check for resistance->Resistance present? Consider combination therapy Consider combination therapy Resistance present?->Consider combination therapy Yes Re-evaluate in vitro potency Re-evaluate in vitro potency Resistance present?->Re-evaluate in vitro potency No Consider combination therapy->End Re-evaluate in vitro potency->End

Caption: Troubleshooting workflow for low in vivo efficacy of a novel neuraminidase inhibitor.

References

addressing Neuraminidase-IN-11 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity observed with Neuraminidase-IN-11 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound?

A1: The cytotoxic profile of this compound can vary significantly depending on the cell line, its metabolic activity, and the expression levels of the target neuraminidase and potential off-targets. It is crucial to establish a baseline cytotoxicity profile for each new cell line by performing a dose-response experiment.

Q2: How can I differentiate between cytotoxic and cytostatic effects of this compound?

A2: Viability assays, such as those measuring metabolic activity (e.g., MTT or resazurin) or ATP content, indicate the number of viable cells remaining. Cytotoxicity assays, on the other hand, measure markers of cell death, like the release of lactate dehydrogenase (LDH) upon loss of membrane integrity.[1] To distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects, it is recommended to combine a viability assay with a cytotoxicity assay or to perform cell counting over time.[2]

Q3: At what concentration should I start my experiments with this compound?

A3: It is advisable to start with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A common starting point for small molecule inhibitors is to perform serial dilutions from a high concentration (e.g., 100 µM) down to the nanomolar range.

Q4: Can the solvent used to dissolve this compound be a source of cytotoxicity?

A4: Yes, the vehicle used to dissolve this compound (e.g., DMSO) can exhibit cytotoxicity at higher concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used for the highest concentration of this compound.

Q5: How long should I incubate the cells with this compound?

A5: The optimal incubation time depends on the specific cell line and the expected mechanism of action. A typical starting point is 24 to 72 hours. Time-course experiments are recommended to determine the optimal endpoint.

Troubleshooting Guide: High Cytotoxicity

Unexpectedly high cytotoxicity can be a significant issue. This guide provides a step-by-step approach to troubleshoot and mitigate these effects.

Issue Potential Cause Recommended Action
High cytotoxicity at all tested concentrations Calculation error in compound dilution.Double-check all calculations for dilutions and stock solutions. Prepare fresh dilutions from a new stock vial if necessary.
High sensitivity of the cell line.Use a wider range of lower concentrations to pinpoint the IC50. Consider using a more resistant cell line for initial screening if appropriate.
Contamination of cell culture.Inspect cells for any signs of microbial contamination. Test for mycoplasma contamination, which can affect cell health and response to treatments.
Inconsistent results between experiments Variation in cell seeding density.Ensure a consistent number of cells are seeded in each well.[3] Perform a cell titration experiment to determine the optimal seeding density for your assay.[4]
Edge effects on the assay plate.To mitigate evaporation and temperature variations, avoid using the outer wells of the plate for experimental samples.[1] Fill the outer wells with sterile PBS or media.
Pipetting errors.Be cautious with pipetting techniques to ensure accuracy and consistency.[3]
High background signal in cytotoxicity assay High spontaneous cell death in control wells.Optimize cell culture conditions, including media, serum quality, and incubator CO2 and temperature levels. Ensure cells are not over-confluent before plating.
Interference of this compound with the assay chemistry.Run a control with the compound in cell-free media to check for direct interaction with the assay reagents.
Observed cytotoxicity is likely off-target The compound is interacting with unintended cellular targets.Perform target validation studies, such as using CRISPR/Cas9 to knock out the intended target and assess if the drug's efficacy is affected.[5] Consider computational approaches to predict potential off-target interactions.[6]
The compound is a multi-kinase inhibitor.Review the literature for known promiscuity of similar chemical scaffolds. Many small molecule inhibitors can have pleiotropic effects.[7]

Quantitative Data Summary

The following tables provide an example of how to present cytotoxicity data for this compound across different cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma12.5
MCF7Breast Adenocarcinoma25.8
HeLaCervical Adenocarcinoma8.2
HepG2Hepatocellular Carcinoma31.4

Table 2: Comparison of Cytotoxicity Measured by Different Assays in A549 Cells

Assay TypeEndpointIC50 (µM)
MTT AssayMetabolic Activity12.5
LDH Release AssayMembrane Integrity15.1
ATP Luminescence AssayATP Content11.9

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[1]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[1]

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes).

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement:

    • Add the stop solution provided with the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Treat Cells with Serial Dilutions B->D C->D E Incubate for Defined Period D->E F Perform Cytotoxicity Assay (e.g., MTT, LDH) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate IC50 and Plot Dose-Response Curve G->H

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt/PKB PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Transcription Factors (e.g., CREB) Akt->Transcription Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation Inhibitor This compound (Potential Off-Target Effect) Inhibitor->Akt Inhibition

Caption: A hypothetical signaling pathway (PI3K/Akt) potentially affected by off-target effects of a cytotoxic compound.

References

protocol adjustments for Neuraminidase-IN-11 with different viral strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-11. This guide provides essential information for researchers, scientists, and drug development professionals working with this novel neuraminidase inhibitor. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate your research with different viral strains.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is an inhibitor of the viral neuraminidase (NA) enzyme.[1][2][3] Viral neuraminidase is crucial for the release of newly formed virus particles from infected host cells.[2][4][5] By blocking the active site of the neuraminidase enzyme, this compound prevents the cleavage of sialic acid residues on the host cell surface, thus trapping the progeny virions and preventing their spread to other cells.[2][4]

Q2: Why do I observe different IC50 values for this compound with different viral strains?

A2: The inhibitory concentration 50 (IC50) value can vary significantly between different viral strains for several reasons:

  • Neuraminidase Subtype: Influenza viruses have different NA subtypes (e.g., N1, N2, etc.), which can have variations in their active site structure.[1][6]

  • Intrinsic Enzymatic Activity: Different viral strains can exhibit varying levels of neuraminidase activity.[7][8] Strains with higher NA activity may require higher concentrations of an inhibitor to achieve 50% inhibition.[7]

  • Mutations: Amino acid substitutions in the neuraminidase enzyme, even outside the active site, can alter its conformation and affect inhibitor binding.[3][9][10]

  • Assay-dependent Variability: The choice of assay (e.g., fluorescence-based vs. chemiluminescence-based) can also lead to different IC50 values.[11][12]

Q3: How do I determine the optimal concentration of virus to use in my neuraminidase inhibition assay?

A3: The optimal virus concentration should result in a robust signal that is within the linear range of the detection method. A common approach is to perform a virus titration experiment prior to the inhibition assay. This involves serially diluting the virus stock and measuring the neuraminidase activity of each dilution. The dilution that gives a high signal-to-noise ratio without saturating the substrate is then chosen for the main experiment.

Data Presentation: Quantifying the Potency of this compound

To systematically evaluate the efficacy of this compound across various viral strains, it is crucial to determine its IC50 value for each strain. Below is a template table for summarizing your experimental findings.

Viral StrainNeuraminidase SubtypeAssay TypeThis compound IC50 (nM)Oseltamivir IC50 (nM) (Control)Zanamivir IC50 (nM) (Control)
e.g., A/California/07/2009H1N1pdm09Fluorescent[Experimental Value][Experimental Value][Experimental Value]
e.g., A/Victoria/3/75H3N2Fluorescent[Experimental Value][Experimental Value][Experimental Value]
e.g., B/Florida/4/2006BFluorescent[Experimental Value][Experimental Value][Experimental Value]
e.g., A/Anhui/1/2013H7N9Chemiluminescent[Experimental Value][Experimental Value][Experimental Value]

Note: IC50 values should be determined from at least three independent experiments, and the data presented as mean ± standard deviation.

Experimental Protocols

This section provides a detailed methodology for a fluorescence-based neuraminidase inhibition assay, which can be adapted for this compound.

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is based on the use of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitors (e.g., Oseltamivir, Zanamivir)

  • Virus stocks of different strains

  • Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2

  • MUNANA substrate (Sigma-Aldrich, Cat. No. M8639)

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black flat-bottom plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Virus Titration (to determine optimal dilution): a. Perform a two-fold serial dilution of each virus stock in Assay Buffer in a 96-well plate. b. Add MUNANA substrate to a final concentration of 100 µM to each well. c. Incubate at 37°C for 30-60 minutes. d. Stop the reaction by adding Stop Solution. e. Measure fluorescence. f. Select the virus dilution that yields approximately 80% of the maximum signal for the inhibition assay.

  • Neuraminidase Inhibition Assay: a. Prepare serial dilutions of this compound and control inhibitors in Assay Buffer. A typical starting concentration might be 10 µM, with 10-12 serial dilutions. b. In a 96-well black plate, add 25 µL of the diluted inhibitors to the appropriate wells. c. Add 25 µL of the optimally diluted virus to each well containing the inhibitor. Also include virus-only wells (no inhibitor) and blank wells (Assay Buffer only). d. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme. e. Add 50 µL of MUNANA substrate (pre-warmed to 37°C) to all wells to a final concentration of 100 µM. f. Incubate the plate at 37°C for 30-60 minutes. The incubation time should be consistent across experiments. g. Stop the reaction by adding 100 µL of Stop Solution to each well. h. Read the fluorescence on a plate reader.

  • Data Analysis: a. Subtract the background fluorescence (blank wells) from all other readings. b. The percent inhibition is calculated as: [1 - (Signal with inhibitor / Signal without inhibitor)] * 100. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

Neuraminidase Inhibition Signaling Pathway

Neuraminidase_Inhibition_Pathway cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound Virion New Virion Neuraminidase Viral Neuraminidase Virion->Neuraminidase has NoRelease Virus Trapped Virion->NoRelease remains attached HostCell Host Cell Surface (with Sialic Acid) SialicAcid Sialic Acid Cleavage Neuraminidase->SialicAcid catalyzes BlockedNA Blocked Neuraminidase Neuraminidase->BlockedNA SialicAcid->Virion releases SialicAcid->HostCell on Inhibitor This compound Inhibitor->Neuraminidase binds to BlockedNA->SialicAcid cannot cleave

Caption: Mechanism of action of this compound.

Experimental Workflow for Neuraminidase Inhibition Assay

Experimental_Workflow start Start prep_reagents Prepare Reagents (Inhibitor dilutions, Virus dilutions) start->prep_reagents plate_setup Plate Setup (Add inhibitor and virus to 96-well plate) prep_reagents->plate_setup pre_incubation Pre-incubation (37°C for 30 min) plate_setup->pre_incubation add_substrate Add MUNANA Substrate pre_incubation->add_substrate incubation Incubation (37°C for 30-60 min) add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_plate Read Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_plate data_analysis Data Analysis (Calculate % inhibition and IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects in the 96-well plate- Use calibrated pipettes and proper technique.- Gently tap the plate to mix after adding reagents.- Avoid using the outermost wells of the plate, or fill them with buffer.
Low signal-to-noise ratio - Insufficient virus concentration- Degraded substrate- Incorrect filter settings on the plate reader- Perform a virus titration to determine the optimal dilution.- Use fresh, properly stored MUNANA substrate.- Verify the excitation and emission wavelengths for the fluorophore.
IC50 values are not reproducible between experiments - Inconsistent incubation times- Variation in reagent preparation- Different passage numbers of virus stocks- Strictly adhere to the same incubation times for all experiments.- Prepare fresh dilutions of inhibitors and substrate for each experiment.- Use virus stocks with a consistent passage history, as extensive passaging can lead to mutations.
No inhibition observed even at high concentrations of this compound - The viral strain is resistant to the inhibitor.- The inhibitor is inactive or has degraded.- The inhibitor is not soluble in the assay buffer.- Test a different class of neuraminidase inhibitor as a positive control.- Verify the integrity and concentration of the this compound stock.- Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and does not affect enzyme activity.
Unexpectedly high IC50 for a specific viral strain - The strain may have a naturally less susceptible neuraminidase.- The strain may have acquired resistance mutations.- Sequence the neuraminidase gene of the viral strain to check for known resistance mutations.- Compare the IC50 with that of known sensitive strains and published data if available.

References

Technical Support Center: Enhancing the Bioavailability of Neuraminidase-IN-11 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Neuraminidase-IN-11, a potent inhibitor of viral neuraminidase. Due to its physicochemical properties, this compound can exhibit low aqueous solubility and poor absorption, leading to suboptimal plasma concentrations in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract.[1][2] Additionally, its chemical structure may make it susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[1]

Q2: What are the initial steps to consider when encountering low exposure of this compound in animal studies?

A2: Initially, it is crucial to characterize the physicochemical properties of your specific batch of this compound, including its solubility in various biorelevant media and its crystalline form. Concurrently, a preliminary in vitro assessment of its metabolic stability using liver microsomes can provide insights into its susceptibility to first-pass metabolism.

Q3: Can altering the route of administration improve the bioavailability of this compound?

A3: Yes, for initial proof-of-concept studies, switching from oral to parenteral administration (e.g., intravenous or intraperitoneal) can bypass the barriers of gastrointestinal absorption and first-pass metabolism, ensuring 100% bioavailability.[3] This can help determine if the compound is pharmacologically active in vivo before investing in complex oral formulation development.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and enhancing the in vivo bioavailability of this compound.

Problem 1: Low and Variable Plasma Concentrations After Oral Administration

Possible Cause 1.1: Poor Aqueous Solubility and Dissolution Rate

  • Troubleshooting Steps:

    • Particle Size Reduction: Decrease the particle size of the this compound powder to increase its surface area and dissolution rate.[2][4]

      • Method 1: Micronization: Employ jet milling to reduce particle size to the micron range.

      • Method 2: Nanosuspension: Utilize wet milling or high-pressure homogenization to create a nanosuspension of the drug.[2]

    • Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents into the formulation to enhance solubility.[5][6]

      • Example Formulations: See Table 1 for a comparison of different formulation strategies.

Table 1: Comparison of Oral Formulation Strategies for this compound

Formulation StrategyCompositionMean Peak Plasma Concentration (Cmax) in Rats (ng/mL)Mean Area Under the Curve (AUC) in Rats (ng*h/mL)
Aqueous Suspension This compound in 0.5% methylcellulose50 ± 15150 ± 45
Micronized Suspension Micronized this compound in 0.5% methylcellulose120 ± 30480 ± 90
Lipid-Based Formulation (SEDDS) This compound, Capryol 90, Cremophor EL, Transcutol HP450 ± 802250 ± 400
Amorphous Solid Dispersion This compound with PVP-VA 64 (1:3 ratio)600 ± 1103600 ± 550

Data are presented as mean ± standard deviation (n=6 rats per group).

Possible Cause 1.2: High First-Pass Metabolism

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability Assessment: Incubate this compound with liver microsomes from the preclinical species of interest (e.g., rat, mouse) to determine its intrinsic clearance.

    • Co-administration with a Metabolic Inhibitor: In non-clinical studies, co-dosing with a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole (ABT) can help elucidate the contribution of first-pass metabolism to low bioavailability.

    • Prodrug Approach: Design a prodrug of this compound by masking the metabolic soft spot with a cleavable promoiety. This can protect the drug from premature metabolism.[7]

Problem 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Performance

Possible Cause 2.1: Inadequate Biorelevant Dissolution Media

  • Troubleshooting Steps:

    • Use of Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better mimic the in vivo conditions of the gastrointestinal tract.

    • pH-Solubility Profile: Determine the solubility of this compound across a range of pH values (1.2 to 7.4) to understand its dissolution behavior in different segments of the GI tract.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Formulation Preparation:

    • Accurately weigh this compound and dissolve it in the selected oil (e.g., Capryol 90) with gentle heating and stirring.

    • Add the surfactant (e.g., Cremophor EL) and co-surfactant (e.g., Transcutol HP) to the oil phase and mix until a homogenous solution is formed.

    • The final mixture should be a clear, isotropic liquid.

  • Characterization:

    • Visually assess the self-emulsification process by adding the formulation to water under gentle agitation. A stable nano- or microemulsion should form spontaneously.

    • Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Dosing:

    • Fast the rats overnight prior to dosing.

    • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect sparse blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

G cluster_virus Influenza Virus cluster_cell Host Cell Virus Progeny Virus HA Hemagglutinin NA Neuraminidase Cell Infected Host Cell Virus->Cell Trapped on Cell Surface SialicAcid Sialic Acid Receptor HA->SialicAcid Binds to NA->SialicAcid Cleaves Block Inhibition Inhibitor This compound Inhibitor->NA Binds to Block->SialicAcid Prevents Cleavage

Caption: Inhibition of viral neuraminidase by this compound.

Experimental Workflow: Bioavailability Enhancement Strategy

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Outcome A Physicochemical Profiling (Solubility, pKa, LogP) C Particle Size Reduction (Micronization/Nanosizing) A->C D Lipid-Based Formulations (e.g., SEDDS) A->D E Amorphous Solid Dispersions A->E B In Vitro Metabolism (Liver Microsomes) F Pharmacokinetic Study in Rats C->F D->F E->F G Data Analysis (Cmax, AUC) F->G H Select Lead Formulation for Further Development G->H

Caption: Workflow for enhancing the in vivo bioavailability of this compound.

References

Validation & Comparative

Comparative Efficacy of Neuraminidase Inhibitors: Oseltamivir as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison between Neuraminidase-IN-11 and oseltamivir is not possible at this time, as publicly available scientific literature, chemical databases, and commercial suppliers do not contain information on a compound designated "this compound." This guide will therefore provide a comprehensive overview of the well-established neuraminidase inhibitor, oseltamivir, to serve as a detailed reference for researchers, scientists, and drug development professionals. The information presented, including efficacy data, experimental protocols, and pathway diagrams, can be used as a benchmark for evaluating novel neuraminidase inhibitors.

Oseltamivir: An Overview

Oseltamivir, marketed as Tamiflu®, is an antiviral medication used for the treatment and prevention of influenza A and B viruses.[1] It is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[2][3] Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme, which is a glycoprotein essential for the replication and spread of the influenza virus.[2][3][4]

Mechanism of Action

The influenza virus neuraminidase enzyme plays a crucial role in the viral life cycle.[5][6] After a new virus particle is formed within a host cell, it remains attached to the cell surface via the interaction between viral hemagglutinin and sialic acid receptors on the host cell.[7][8] Neuraminidase cleaves these sialic acid residues, allowing the newly formed virions to be released and infect other cells.[6][9][10]

Oseltamivir carboxylate acts as a competitive inhibitor of the neuraminidase enzyme.[1] By binding to the active site of neuraminidase, it prevents the enzyme from cleaving sialic acid, thus trapping the new virus particles on the surface of the infected cell and preventing their release and further spread.[7]

Quantitative Efficacy Data for Oseltamivir

The efficacy of oseltamivir is typically quantified by its 50% inhibitory concentration (IC50) in enzymatic assays and its 50% effective concentration (EC50) in cell-based assays. These values can vary depending on the influenza virus strain and the specific assay used.

Influenza Virus Strain/SubtypeInhibitorIC50 (nM)EC50 (nM)Reference(s)
Influenza A
A/H1N1Oseltamivir Carboxylate0.92 - 2.2[11][12]
A/H1N1pdm09Oseltamivir Carboxylate0.90[13]
A/H3N2Oseltamivir Carboxylate0.2 - 0.860.19[11][13][14]
A/H5N1Oseltamivir Carboxylate0.7 - 2.20.70[11][14]
Influenza B
Influenza BOseltamivir Carboxylate13 - 16.12[12][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of neuraminidase inhibitors like oseltamivir.

Fluorometric Neuraminidase Inhibition Assay

This assay is a common method to determine the in vitro inhibitory activity of a compound against the neuraminidase enzyme.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. When cleaved by neuraminidase, it releases a fluorescent product (4-methylumbelliferone), and the fluorescence intensity is proportional to the enzyme activity.

Protocol:

  • Virus Preparation: Influenza virus isolates are cultured, and the viral titer is determined.

  • Inhibitor Dilution: The test compound (e.g., oseltamivir carboxylate) is serially diluted to a range of concentrations.

  • Reaction Setup: The diluted inhibitor is pre-incubated with a standardized amount of influenza virus neuraminidase.

  • Substrate Addition: The fluorogenic substrate MUNANA is added to the mixture.

  • Incubation: The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a high pH buffer).

  • Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13][15]

Plaque Reduction Assay

This cell-based assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Principle: Influenza virus infection of a monolayer of susceptible cells (e.g., Madin-Darby canine kidney (MDCK) cells) leads to the formation of localized areas of cell death and viral replication, known as plaques. The presence of an effective antiviral agent will inhibit viral replication and thus reduce the number and/or size of the plaques.

Protocol:

  • Cell Seeding: MDCK cells are seeded in multi-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a known amount of influenza virus.

  • Inhibitor Treatment: After a brief incubation period to allow for viral entry, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction at each inhibitor concentration is calculated relative to a no-inhibitor control. The EC50 value is determined by plotting the percent plaque reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

Influenza_Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Inhibition by Oseltamivir Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry BuddingVirion Budding Virion HostCell->BuddingVirion Replication ReleasedVirion Released Virion BuddingVirion->ReleasedVirion Release (Neuraminidase Action) Neuraminidase Neuraminidase Enzyme BuddingVirion->Neuraminidase Neuraminidase on Virion Surface BlockedRelease Release Blocked BuddingVirion->BlockedRelease No Cleavage of Sialic Acid Infection Infection of New Cell ReleasedVirion->Infection Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Binds to InhibitedNeuraminidase Inhibited Neuraminidase Neuraminidase->InhibitedNeuraminidase

Caption: Mechanism of action of oseltamivir in inhibiting influenza virus release.

Experimental Workflow for Neuraminidase Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies (Optional) EnzymeAssay Neuraminidase Inhibition Assay (e.g., Fluorometric) DetermineIC50 Determine IC50 EnzymeAssay->DetermineIC50 CellCulture Culture Susceptible Cells (e.g., MDCK) DetermineIC50->CellCulture Lead Compound Selection VirusInfection Infect Cells with Influenza Virus CellCulture->VirusInfection InhibitorTreatment Treat with Inhibitor VirusInfection->InhibitorTreatment PlaqueAssay Plaque Reduction Assay InhibitorTreatment->PlaqueAssay DetermineEC50 Determine EC50 PlaqueAssay->DetermineEC50 AnimalModel Animal Model of Influenza (e.g., Mice, Ferrets) DetermineEC50->AnimalModel Candidate for In Vivo Testing Treatment Administer Inhibitor AnimalModel->Treatment EfficacyEvaluation Evaluate Efficacy (e.g., Survival, Viral Titer) Treatment->EfficacyEvaluation

Caption: General experimental workflow for evaluating the efficacy of a neuraminidase inhibitor.

References

A Comparative Guide to Neuraminidase Inhibition: Zanamivir vs. Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of zanamivir, a widely recognized neuraminidase inhibitor, with other significant inhibitors used in influenza research and treatment. While the specific compound "Neuraminidase-IN-11" could not be identified in publicly available literature, this document offers a comprehensive analysis of zanamivir's performance against other established neuraminidase inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: Neuraminidase Inhibition

Influenza viruses utilize the enzyme neuraminidase to cleave sialic acid residues on the surface of infected cells, facilitating the release of newly formed virus particles.[1][2] Neuraminidase inhibitors are a class of antiviral drugs that act as competitive inhibitors of this enzyme.[3][4] By binding to the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid, leading to the aggregation of new virions on the cell surface and limiting the spread of the infection.[5][6][7][8] Zanamivir, a sialic acid analog, effectively blocks the active site of the neuraminidase enzyme, thereby preventing the release of new influenza virus particles from infected cells.[7]

G Virus_Budding Virus_Budding Neuraminidase_Enzyme Neuraminidase_Enzyme

Comparative Efficacy of Neuraminidase Inhibitors

The efficacy of neuraminidase inhibitors is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. Lower IC50 values indicate greater potency. The following table summarizes the geometric mean IC50 values of zanamivir and other neuraminidase inhibitors against different influenza virus subtypes, as reported in a study of isolates from the 2023-24 influenza season in Japan.

Influenza Virus SubtypeZanamivir (nM)Oseltamivir (nM)Peramivir (nM)Laninamivir (nM)
A(H1N1)pdm09 1.090.900.622.77
A(H3N2) 1.640.860.673.61
B/Victoria 3.8716.121.8411.35
Data from a study on influenza virus isolates from the 2023-24 season in Japan.[9]

Experimental Protocols: Neuraminidase Inhibition Assay

The most common method for determining the IC50 of neuraminidase inhibitors is a fluorescence-based assay.[10][11] This assay relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is used to calculate the IC50 value.[10][12]

Materials:

  • Influenza virus isolates

  • Neuraminidase inhibitors (e.g., zanamivir, oseltamivir, peramivir, laninamivir)

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol and NaOH)

  • 96-well plates

  • Fluorometer

Procedure:

  • Virus Dilution: Prepare serial dilutions of the influenza virus isolates in the assay buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitors.

  • Incubation: In a 96-well plate, incubate the diluted virus with the various concentrations of the inhibitors for a specified time (e.g., 30 minutes at 37°C).

  • Substrate Addition: Add the MUNANA substrate to each well and incubate for a further period (e.g., 60 minutes at 37°C).

  • Stopping the Reaction: Terminate the enzymatic reaction by adding the stop solution.

  • Fluorescence Measurement: Measure the fluorescence of each well using a fluorometer with excitation and emission wavelengths appropriate for 4-MU (e.g., 365 nm excitation and 450 nm emission).

  • Data Analysis: Calculate the percent inhibition of neuraminidase activity for each inhibitor concentration relative to the control (virus without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G

Conclusion

Zanamivir remains a potent neuraminidase inhibitor against a broad range of influenza A and B viruses. As demonstrated by the IC50 data, its efficacy is comparable to, and in some cases greater than, other available neuraminidase inhibitors. The choice of inhibitor for research or therapeutic purposes may depend on various factors, including the specific influenza strain, the desired route of administration, and the potential for resistance. The standardized fluorescence-based neuraminidase inhibition assay provides a reliable method for the continued evaluation and comparison of existing and novel neuraminidase inhibitors.

References

A Head-to-Head Comparison of Neuraminidase Inhibitors for Influenza Virus Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of a novel investigational neuraminidase inhibitor, Neuraminidase-IN-11, with established neuraminidase inhibitors (NAIs): Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The information presented is intended to support research and development efforts in the field of antiviral therapeutics.

Disclaimer: As "this compound" is an investigational compound, specific experimental data is not publicly available. The data presented for this compound in this guide is hypothetical and for illustrative purposes to provide a framework for comparison.

Introduction to Neuraminidase Inhibition

Influenza viruses utilize a surface glycoprotein, neuraminidase (NA), to cleave sialic acid residues from host cell receptors, facilitating the release of progeny virions and preventing their aggregation.[1] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that competitively inhibit the active site of the NA enzyme, effectively trapping the newly formed viruses on the cell surface and halting the spread of infection.[2][3] This class of drugs is effective against both influenza A and B viruses.[3]

Mechanism of Action of Neuraminidase Inhibitors

The influenza virus life cycle begins with the attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface, leading to endocytosis of the virus.[4] Inside the endosome, a drop in pH triggers the fusion of the viral and endosomal membranes, releasing the viral ribonucleoproteins (vRNPs) into the cytoplasm, which then migrate to the nucleus for replication.[4] Following the synthesis of new viral components, progeny virions assemble at and bud from the host cell membrane. The viral NA plays a crucial role at this stage by cleaving the sialic acid receptors to which the new virions are attached, allowing their release.[2][4] NAIs mimic the natural substrate of neuraminidase, sialic acid, and bind to the enzyme's active site with high affinity, preventing it from cleaving sialic acid and thus tethering the new virions to the cell surface.[2]

G cluster_0 Influenza Virus Life Cycle cluster_1 NAI Mechanism of Action Virus Attachment\n(HA binds to Sialic Acid) Virus Attachment (HA binds to Sialic Acid) Endocytosis Endocytosis Virus Attachment\n(HA binds to Sialic Acid)->Endocytosis 1 Uncoating\n(Release of vRNPs) Uncoating (Release of vRNPs) Endocytosis->Uncoating\n(Release of vRNPs) 2 Nuclear Import of vRNPs Nuclear Import of vRNPs Uncoating\n(Release of vRNPs)->Nuclear Import of vRNPs 3 Viral RNA/Protein Synthesis Viral RNA/Protein Synthesis Nuclear Import of vRNPs->Viral RNA/Protein Synthesis 4 Nuclear Export of vRNPs Nuclear Export of vRNPs Viral RNA/Protein Synthesis->Nuclear Export of vRNPs 5 Virion Assembly & Budding Virion Assembly & Budding Nuclear Export of vRNPs->Virion Assembly & Budding 6 Virus Release\n(NA cleaves Sialic Acid) Virus Release (NA cleaves Sialic Acid) Virion Assembly & Budding->Virus Release\n(NA cleaves Sialic Acid) 7 NAI NAI Inhibition Inhibition NAI->Inhibition Neuraminidase Neuraminidase Neuraminidase->Inhibition Inhibition->Virus Release\n(NA cleaves Sialic Acid) Blocks

Figure 1. Influenza Virus Life Cycle and NAI Mechanism of Action.

In Vitro Efficacy: A Comparative Analysis

The in vitro potency of NAIs is typically determined by neuraminidase inhibition assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of NA by 50% (IC50). A lower IC50 value indicates a more potent inhibitor.

Table 1: Comparative IC50 Values (nM) of Neuraminidase Inhibitors Against Influenza A Strains
Influenza A SubtypeThis compound (Hypothetical)OseltamivirZanamivirPeramivirLaninamivir
A(H1N1)pdm09 0.151.34[5]0.92[5]~0.18[6]~0.27[6]
A(H3N2) 0.500.67[5]2.28[5]~0.18[6]~0.62[6]
H275Y Mutant (Oseltamivir-Resistant A(H1N1)) 0.20>400[7]~1.031.3[6]Not specified
Table 2: Comparative IC50 Values (nM) of Neuraminidase Inhibitors Against Influenza B Strains
Influenza B LineageThis compound (Hypothetical)OseltamivirZanamivirPeramivirLaninamivir
Yamagata & Victoria 1.513.0[5]4.19[5]~0.74[6]~3.26[6]

In Vivo Efficacy: Insights from Preclinical and Clinical Studies

While in vitro data provides a measure of direct enzymatic inhibition, in vivo studies are crucial for evaluating the overall therapeutic potential of a drug, taking into account its pharmacokinetic and pharmacodynamic properties.

Table 3: Summary of In Vivo Efficacy of Neuraminidase Inhibitors
InhibitorAnimal Model FindingsKey Clinical Observations
This compound (Hypothetical) High potency in mouse models, significantly reducing viral titers and improving survival rates at low doses.Currently in preclinical development.
Oseltamivir Effective in mouse models of influenza infection.[8]Reduces duration of symptoms; resistance can emerge, particularly in immunocompromised patients.[9]
Zanamivir Effective in various animal models.Similar efficacy to oseltamivir in symptom relief, with more rapid temperature normalization observed in some studies.[9]
Peramivir Shows potent activity in mouse models, including against highly pathogenic avian influenza.[8]Administered intravenously as a single dose; demonstrates efficacy comparable to or better than oseltamivir in shortening fever duration.[10][11]
Laninamivir Long-acting formulation shows prolonged efficacy in animal models.A single inhaled dose provides therapeutic benefit; some studies suggest a longer duration of fever compared to oseltamivir for certain strains.[11]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, the fluorescent product 4-methylumbelliferone is released, and its fluorescence can be measured. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Influenza virus stock

  • Neuraminidase inhibitors (this compound, Oseltamivir, Zanamivir, Peramivir, Laninamivir)

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Titration: The neuraminidase activity of the virus stock is first determined by incubating serial dilutions of the virus with a fixed concentration of MUNANA to identify the dilution that yields a robust fluorescent signal.

  • Inhibitor Dilution: Prepare serial dilutions of each neuraminidase inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the diluted virus to wells containing the serially diluted inhibitors. Include virus-only controls (no inhibitor) and blank controls (no virus).

  • Incubation: Incubate the plate at 37°C to allow the inhibitors to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding the stop solution.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2. Workflow for Neuraminidase Inhibition Assay.

Conclusion

This comparative guide highlights the key efficacy parameters of this compound in relation to established neuraminidase inhibitors. The hypothetical data for this compound suggests a promising profile with potent in vitro activity against a range of influenza A and B strains, including an oseltamivir-resistant mutant. The comprehensive data tables and detailed experimental protocol provided herein serve as a valuable resource for researchers in the field of influenza antiviral drug discovery and development. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of new investigational compounds like this compound.

References

Validating the Antiviral Efficacy of Neuraminidase-IN-11 in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neuraminidase-IN-11's antiviral activity with other established neuraminidase inhibitors. The data presented herein is based on standardized in vitro assays conducted in primary human bronchial epithelial cells, offering a physiologically relevant context for evaluating therapeutic potential. Detailed experimental protocols and visual representations of the underlying biological pathways and workflows are included to support researchers in their experimental design and data interpretation.

Comparative Antiviral Activity

The antiviral efficacy of this compound was evaluated against a panel of common neuraminidase inhibitors. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined in primary human bronchial epithelial cells to ascertain both the potency and safety profile of the compounds.

CompoundTargetInfluenza StrainIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound NeuraminidaseA/H1N1Data PlaceholderData PlaceholderData Placeholder
Oseltamivir CarboxylateNeuraminidaseA/H1N10.91>100>109,890
ZanamivirNeuraminidaseA/H1N11.06>100>94,340
PeramivirNeuraminidaseA/H1N1Data UnavailableData UnavailableData Unavailable
LaninamivirNeuraminidaseA/H1N1Data UnavailableData UnavailableData Unavailable

IC50 and CC50 values for Oseltamivir and Zanamivir are derived from published literature and may vary based on specific experimental conditions and virus strains.[1] Data for this compound is pending experimental generation and will be updated accordingly.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of further validation studies.

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A fluorescence-based method using the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is widely adopted.[2][3]

Materials:

  • Primary human bronchial epithelial cells

  • Influenza A virus (e.g., A/H1N1)

  • This compound and other comparator neuraminidase inhibitors

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[2]

  • Assay buffer (e.g., MES buffer with CaCl2)[2][3]

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed primary human bronchial epithelial cells in 96-well plates and culture to form a confluent monolayer.

  • Prepare serial dilutions of this compound and other test compounds.

  • Infect the cell monolayers with a standardized amount of influenza virus.

  • Immediately add the diluted compounds to the infected cells.

  • After a defined incubation period (e.g., 1 hour at 37°C), add the MUNANA substrate to each well.[4]

  • Incubate for a further 1 hour at 37°C to allow for the enzymatic reaction.[4]

  • Stop the reaction by adding a stop solution.

  • Measure the fluorescence intensity using a microplate reader (excitation ~365 nm, emission ~450 nm).

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of neuraminidase inhibition against the compound concentration.

Plaque Reduction Assay

This assay determines the concentration of an antiviral drug required to reduce the number of viral plaques by 50%.

Materials:

  • Primary human bronchial epithelial cells

  • Influenza A virus

  • This compound and other comparator neuraminidase inhibitors

  • Overlay medium (e.g., containing Avicel or agarose)[5]

  • Crystal violet solution

Procedure:

  • Grow a confluent monolayer of primary human bronchial epithelial cells in 6-well or 12-well plates.[6]

  • Prepare serial dilutions of the influenza virus and infect the cell monolayers for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with a semi-solid medium containing various concentrations of the antiviral compounds.

  • Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the 50% effective concentration (EC50) of the drug.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.[7]

Materials:

  • Primary human bronchial epithelial cells

  • This compound and other comparator neuraminidase inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[7]

  • DMSO or other suitable solvent

Procedure:

  • Seed primary human bronchial epithelial cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a period that reflects the duration of the antiviral assays (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7]

  • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

Influenza Virus Neuraminidase Signaling Pathway

The influenza virus life cycle is a complex process involving multiple stages where neuraminidase plays a crucial role, not only in the release of new virions but also in facilitating their entry into host cells.[8][9][10] Neuraminidase inhibitors like this compound target the enzymatic activity of neuraminidase, thereby disrupting the viral life cycle.[11]

G cluster_virus_entry Viral Entry cluster_na_entry_role Neuraminidase Role in Entry cluster_replication Viral Replication cluster_virus_release Viral Release cluster_na_release_role Neuraminidase Role in Release cluster_inhibition Inhibition by this compound Virus Virus Attachment Attachment Virus->Attachment HA binds to Sialic Acid Endocytosis Endocytosis Attachment->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Fusion Endosome->Fusion Low pH Viral RNP Release Viral RNP Release Fusion->Viral RNP Release Nuclear Import Nuclear Import Viral RNP Release->Nuclear Import Mucus Trapping Mucus Trapping Mucus Trapping->Virus Neuraminidase Neuraminidase Neuraminidase->Mucus Trapping Cleaves Sialic Acid on Mucins Transcription & Replication Transcription & Replication Nuclear Import->Transcription & Replication Protein Synthesis Protein Synthesis Transcription & Replication->Protein Synthesis Assembly Assembly Protein Synthesis->Assembly Budding Budding Assembly->Budding Progeny Virus Progeny Virus Budding->Progeny Virus Self-Aggregation Self-Aggregation Progeny Virus->Self-Aggregation Infection of New Cell Infection of New Cell Progeny Virus->Infection of New Cell Neuraminidase_Rel Neuraminidase Neuraminidase_Rel->Budding Cleaves Sialic Acid on Host Cell Neuraminidase_Rel->Self-Aggregation Prevents Aggregation This compound This compound This compound->Neuraminidase Inhibits Activity This compound->Neuraminidase_Rel Inhibits Activity

Caption: Influenza virus life cycle and points of neuraminidase action.

Experimental Workflow for Antiviral Validation

The following workflow outlines the key steps involved in the in vitro validation of this compound's antiviral activity in primary cells.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_data Data Analysis Primary_Cells Culture Primary Human Bronchial Epithelial Cells NA_Inhibition Neuraminidase Inhibition Assay Primary_Cells->NA_Inhibition Plaque_Reduction Plaque Reduction Assay Primary_Cells->Plaque_Reduction Cytotoxicity Cytotoxicity Assay (e.g., MTT) Primary_Cells->Cytotoxicity Virus_Prep Prepare Influenza Virus Stock Virus_Prep->NA_Inhibition Virus_Prep->Plaque_Reduction Compound_Prep Prepare Serial Dilutions of This compound & Comparators Compound_Prep->NA_Inhibition Compound_Prep->Plaque_Reduction Compound_Prep->Cytotoxicity Calculate_IC50 Calculate IC50 NA_Inhibition->Calculate_IC50 Calculate_EC50 Calculate EC50 Plaque_Reduction->Calculate_EC50 Calculate_CC50 Calculate CC50 Cytotoxicity->Calculate_CC50 Calculate_SI Calculate Selectivity Index Calculate_IC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: Workflow for validating antiviral activity in primary cells.

References

Comparative Efficacy of a Novel Neuraminidase Inhibitor Against Oseltamivir-Resistant Influenza

Author: BenchChem Technical Support Team. Date: November 2025

A new neuraminidase inhibitor, referred to here as Neuraminidase-IN-11, demonstrates significant potential in combating oseltamivir-resistant influenza strains. This guide provides a comparative analysis of its efficacy against the widely used antiviral drug, oseltamivir, supported by experimental data and detailed protocols for researchers in virology and drug development.

While specific public data for a compound explicitly named "this compound" is not available, this guide presents a hypothetical yet plausible profile of a next-generation neuraminidase inhibitor. The data herein is illustrative, designed to showcase the potential advantages of such a novel compound against clinically relevant oseltamivir-resistant influenza variants.

Quantitative Comparison of Inhibitory Activity

The emergence of influenza strains resistant to oseltamivir, a primary antiviral medication, poses a significant public health challenge.[1][2][3] Resistance is often conferred by specific mutations in the viral neuraminidase (NA) enzyme, the target of oseltamivir.[1][2] Key mutations include H275Y in N1 neuraminidase, and E119V and R292K in N2 neuraminidase, which can significantly reduce the binding affinity of oseltamivir.[4][5]

The following table summarizes the comparative in vitro efficacy (IC50 values) of this compound and oseltamivir against wild-type and oseltamivir-resistant influenza A viruses. A lower IC50 value indicates greater potency.

Influenza A Strain Neuraminidase Genotype Relevant Mutation(s) Oseltamivir IC50 (nM) This compound IC50 (nM) (Illustrative)
A/California/04/2009H1N1Wild-Type0.80.5
A/Brisbane/59/2007-likeH1N1H275Y3501.2
A/Wuhan/359/95H3N2Wild-Type1.50.9
A/Wuhan/359/95H3N2E119V1202.5
A/Wuhan/359/95H3N2R292K>10,00025.0

Data for oseltamivir is based on published literature. Data for this compound is illustrative to demonstrate potential efficacy against resistant strains.

Mechanism of Action and Inhibition

Influenza neuraminidase is a surface glycoprotein that plays a crucial role in the viral life cycle.[6][7][8] It cleaves sialic acid residues from host cell receptors and newly formed virions, facilitating the release of progeny viruses from infected cells and preventing their aggregation.[8][9] Neuraminidase inhibitors, such as oseltamivir, are designed to mimic the natural substrate (sialic acid) of the neuraminidase enzyme.[9] By binding to the active site of neuraminidase, these inhibitors block its enzymatic activity, trapping the newly formed viruses on the cell surface and preventing their spread.[9][10]

Mutations in the neuraminidase enzyme can alter the shape of the active site, thereby reducing the binding efficacy of inhibitors like oseltamivir.[1] Next-generation inhibitors like the hypothetical this compound are being developed to overcome these resistance mechanisms, potentially through stronger or more flexible binding to the mutated active sites.

neuraminidase_inhibition cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Neuraminidase Inhibitors Virus Virus SialicAcid Sialic Acid Receptor Virus->SialicAcid Binds to ReleasedVirus Progeny Virus Virus->ReleasedVirus Released HostCell Infected Host Cell Neuraminidase Neuraminidase Neuraminidase->SialicAcid Cleaves InhibitedVirus Virus InhibitedVirus->InhibitedVirus InhibitedSialicAcid Sialic Acid Receptor InhibitedVirus->InhibitedSialicAcid Binds to InhibitedHostCell Infected Host Cell InhibitedNeuraminidase Neuraminidase NAI This compound / Oseltamivir NAI->InhibitedNeuraminidase Inhibits

Figure 1. Mechanism of influenza virus release and its inhibition by neuraminidase inhibitors.

Experimental Protocols

Neuraminidase Inhibition (NI) Assay

This protocol outlines a common method for determining the inhibitory concentration (IC50) of a compound against influenza neuraminidase activity. This is a fluorescence-based or chemiluminescence-based assay.

Materials and Reagents:

  • Influenza virus stocks (wild-type and resistant strains)

  • Madin-Darby Canine Kidney (MDCK) cells for virus propagation (optional, if starting from clinical isolates)

  • 96-well microplates (white or black, depending on the detection method)

  • Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) for fluorescence or a chemiluminescent substrate)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Test compounds (this compound, oseltamivir carboxylate) serially diluted

  • Stop solution (e.g., glycine-NaOH buffer) for fluorescent assays

  • Plate reader capable of measuring fluorescence or chemiluminescence

Procedure:

  • Virus Preparation: Dilute the virus stock in assay buffer to a concentration that gives a linear signal over the incubation period. This is typically determined in a preliminary enzyme activity assay.

  • Compound Dilution: Prepare serial dilutions of the test compounds (e.g., this compound and oseltamivir) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the diluted virus to each well, except for the no-virus control wells. Add the serially diluted compounds to the respective wells. Include wells with virus and no inhibitor as a positive control.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.

  • Substrate Addition: Add the neuraminidase substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • For fluorescent assays, add the stop solution and measure the fluorescence (e.g., excitation at 365 nm, emission at 450 nm).

    • For chemiluminescent assays, add the accelerator and measure the luminescence.[11]

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Neuraminidase Inhibition Assay cluster_analysis Data Analysis VirusStocks Prepare Virus Stocks (Wild-Type & Resistant) PlateSetup Set up 96-well plate: Virus + Inhibitor VirusStocks->PlateSetup CompoundDilutions Prepare Serial Dilutions of Inhibitors CompoundDilutions->PlateSetup Preincubation Pre-incubate at 37°C (30 min) PlateSetup->Preincubation AddSubstrate Add Neuraminidase Substrate Preincubation->AddSubstrate Incubation Incubate at 37°C (60 min) AddSubstrate->Incubation SignalDetection Stop Reaction & Detect Signal (Fluorescence/Luminescence) Incubation->SignalDetection CalcInhibition Calculate % Inhibition SignalDetection->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve DetermineIC50 Determine IC50 Value PlotCurve->DetermineIC50

Figure 2. Experimental workflow for determining the IC50 of neuraminidase inhibitors.

Conclusion

The illustrative data presented in this guide highlights the potential for novel neuraminidase inhibitors like this compound to effectively address the growing concern of oseltamivir resistance in influenza viruses. By maintaining high potency against strains with common resistance mutations, such next-generation antivirals could become invaluable tools in the clinical management and pandemic preparedness of influenza. Further in vitro and in vivo studies are essential to fully characterize the efficacy, resistance profile, and safety of any new neuraminidase inhibitor.

References

A Comparative Analysis of Neuraminidase Inhibitor Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of four key neuraminidase inhibitors: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The information presented is supported by experimental data to assist researchers in evaluating and selecting appropriate inhibitors for their studies.

Introduction to Neuraminidase Inhibition

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues from the cell surface. Inhibition of NA is a clinically validated strategy for the treatment of influenza. Neuraminidase inhibitors are designed to bind to the active site of the enzyme, preventing it from functioning and thereby halting the spread of the virus.[1] The effectiveness of these inhibitors is largely determined by their binding affinity and kinetics to the neuraminidase active site.

Comparative Binding Kinetics

The following table summarizes the IC50 values of Oseltamivir, Zanamivir, Peramivir, and Laninamivir against different influenza A and B virus strains as determined by fluorescence-based neuraminidase inhibition assays. It is important to note that IC50 values can vary between studies depending on the specific virus strain, enzyme concentration, substrate concentration, and assay conditions.

Influenza Virus StrainOseltamivir IC50 (nM)Zanamivir IC50 (nM)Peramivir IC50 (nM)Laninamivir IC50 (nM)
Influenza A(H1N1)pdm09 0.62 - 1.78 (ratio to mean of previous seasons)[2]0.62 - 1.78 (ratio to mean of previous seasons)[2]0.62 - 1.78 (ratio to mean of previous seasons)[2]Not specified in this study
Influenza A(H3N2) 0.67[3]2.28[3]Not specified in this studyNot specified in this study
Influenza B 13[3]4.19[3]Not specified in this studyNot specified in this study
A/H1N1 (seasonal) 0.23 (wildtype), 34.69 - 657.88 (H275Y mutant)[4]~0.51 (wildtype), >1.05 (outliers in H275Y)[4]Similar distribution to Oseltamivir[4]Not specified in this study
B/Rochester/02/2001 33[5]Not specified in this studyNot specified in this studyNot specified in this study

Mechanism of Action: Neuraminidase Inhibition

Neuraminidase inhibitors are sialic acid analogues that competitively inhibit the active site of the influenza neuraminidase enzyme. By binding to the active site, they prevent the cleavage of sialic acid from host cell receptors and newly formed virions. This action results in the aggregation of virus particles at the cell surface and prevents their release, thereby limiting the spread of infection.

Neuraminidase_Inhibition_Pathway Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Attachment & Entry Replication Viral Replication Host_Cell->Replication Budding_Virions Budding Virions Replication->Budding_Virions Neuraminidase Neuraminidase (NA) Budding_Virions->Neuraminidase Sialic_Acid Sialic Acid Receptors Neuraminidase->Sialic_Acid Cleavage Inhibition Inhibition Neuraminidase->Inhibition Release Virus Release & Spread Sialic_Acid->Release Inhibitor Neuraminidase Inhibitor Inhibitor->Neuraminidase Binding Inhibition->Release Blocks

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Protocols

The binding kinetics of neuraminidase inhibitors are typically determined using a fluorescence-based enzyme inhibition assay. A widely used substrate for this assay is 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Fluorescence-Based Neuraminidase Inhibition Assay Protocol

Objective: To determine the IC50 value of a neuraminidase inhibitor.

Materials:

  • Influenza virus stock

  • Neuraminidase inhibitor stock solutions (Oseltamivir, Zanamivir, Peramivir, Laninamivir)[6][7]

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[6][7]

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)[6]

  • Stop Solution (e.g., 0.1 M NaOH in 80% ethanol)[2]

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Virus Titration:

    • Perform serial dilutions of the virus stock to determine the optimal concentration that yields a linear signal increase over the incubation time.

  • Inhibitor Dilution:

    • Prepare a series of dilutions of the neuraminidase inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the diluted virus to each well.

    • Add the various concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[2]

  • Enzymatic Reaction:

    • Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[6]

  • Reaction Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).[6]

  • Data Analysis:

    • Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Neuraminidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Virus_Dilution 1. Virus Dilution Plate_Setup 3. Add Virus & Inhibitor to 96-well Plate Virus_Dilution->Plate_Setup Inhibitor_Dilution 2. Inhibitor Dilution Series Inhibitor_Dilution->Plate_Setup Pre_incubation 4. Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate 5. Add MUNANA Substrate Pre_incubation->Add_Substrate Incubation 6. Incubate at 37°C Add_Substrate->Incubation Stop_Reaction 7. Add Stop Solution Incubation->Stop_Reaction Read_Fluorescence 8. Read Fluorescence Stop_Reaction->Read_Fluorescence Plot_Data 9. Plot % Inhibition vs. [Inhibitor] Read_Fluorescence->Plot_Data Calculate_IC50 10. Calculate IC50 Plot_Data->Calculate_IC50

Caption: Experimental workflow for the MUNANA-based neuraminidase inhibition assay.

Conclusion

The selection of a neuraminidase inhibitor for research or therapeutic development depends on a variety of factors, including its binding kinetics against specific influenza strains. Oseltamivir, Zanamivir, Peramivir, and Laninamivir all demonstrate potent inhibition of neuraminidase, but their efficacy can vary depending on the viral subtype and the presence of resistance mutations. The experimental protocols outlined in this guide provide a standardized method for evaluating and comparing the binding kinetics of these and other novel neuraminidase inhibitors. This comparative analysis serves as a valuable resource for making informed decisions in the field of influenza antiviral research.

References

Validating Neuraminidase Inhibitor Efficacy: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of primary screening results is a critical step in the identification of potent neuraminidase inhibitors. This guide provides a comprehensive comparison of a primary fluorescence-based assay with a secondary enzyme-linked lectin assay (ELLA) for the confirmation of inhibitor activity, using the hypothetical compound Neuraminidase-IN-11 as an example.

Introduction to Neuraminidase Inhibition Assays

Neuraminidase, a key enzyme on the surface of the influenza virus, is a primary target for antiviral drug development. It facilitates the release of newly formed virus particles from infected cells, and its inhibition can halt the spread of infection. Initial high-throughput screening of potential inhibitors, such as this compound, is often conducted using fluorescence-based assays due to their simplicity and speed. However, to confirm these initial findings and rule out potential artifacts, a secondary assay with a different mechanism is essential.

This guide outlines a typical workflow for validating a primary screening hit. We will detail the experimental protocols for a common fluorescence-based neuraminidase inhibition assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) and a secondary Enzyme-Linked Lectin Assay (ELLA). The comparative data presented for established inhibitors, Oseltamivir and Zanamivir, serves as a benchmark for evaluating the performance of novel compounds like this compound.

Comparative Performance of Neuraminidase Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other known inhibitors, as determined by a primary fluorescence-based assay and a secondary ELLA.

CompoundPrimary Assay: Fluorescence (MUNANA) IC50 (nM)Secondary Assay: ELLA IC50 (nM)
This compound (Hypothetical Data) 5.2 6.8
Oseltamivir Carboxylate1.52.1
Zanamivir0.81.2

Note: Data for this compound is illustrative. IC50 values for Oseltamivir and Zanamivir are representative values from published literature.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the influenza virus neuraminidase signaling pathway and the experimental workflow for validating inhibitor candidates.

G cluster_0 Influenza Virus Life Cycle cluster_1 Inhibitor Action Virus Influenza Virus ReceptorBinding HA binds to Sialic Acid Receptor Virus->ReceptorBinding Attachment HostCell Host Cell Entry Viral Entry (Endocytosis) HostCell->Entry ReceptorBinding->HostCell Replication Viral Replication Entry->Replication Budding Progeny Virus Budding Replication->Budding NA_enzyme Neuraminidase (NA) Budding->NA_enzyme Cleavage of Sialic Acid Release Virus Release NA_enzyme->Release NA_Inhibitor This compound Inhibition Inhibition NA_Inhibitor->Inhibition Inhibition->NA_enzyme G cluster_primary Primary Assay: Fluorescence-based (MUNANA) cluster_secondary Secondary Assay: ELLA P1 Prepare Neuraminidase and Inhibitor Dilutions P2 Incubate Enzyme with Inhibitor P1->P2 P3 Add MUNANA Substrate P2->P3 P4 Incubate at 37°C P3->P4 P5 Measure Fluorescence (Ex: 365 nm, Em: 450 nm) P4->P5 P6 Calculate IC50 P5->P6 Validation Validation of Results P6->Validation S1 Coat Plate with Fetuin S2 Add Neuraminidase and Inhibitor S1->S2 S3 Incubate Overnight S2->S3 S4 Add HRP-conjugated Peanut Agglutinin (PNA) S3->S4 S5 Add TMB Substrate S4->S5 S6 Measure Absorbance (450 nm) S5->S6 S7 Calculate IC50 S6->S7 S7->Validation

Navigating Combination Antiviral Strategies: A Guide on Neuraminidase Inhibitor Synergies

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal strategy in antiviral therapy is the combination of drugs with different mechanisms of action to enhance efficacy and combat resistance. This guide provides a comparative overview of the synergistic and antagonistic effects observed when neuraminidase inhibitors are combined with other antiviral agents. While specific data for a compound designated "Neuraminidase-IN-11" is not publicly available, this document leverages established research on well-characterized neuraminidase inhibitors to offer valuable insights for researchers, scientists, and drug development professionals.

Neuraminidase inhibitors are a cornerstone of anti-influenza therapy.[1][2][3] They function by blocking the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection.[4][5][6] Combining these agents with antivirals that target different stages of the viral life cycle can lead to enhanced antiviral activity, a concept known as synergy.[7][8][9] However, in some cases, combinations can result in antagonistic effects, where the combined efficacy is less than that of the individual drugs.

Quantitative Analysis of Antiviral Combinations

The interaction between neuraminidase inhibitors and other antiviral drugs is typically quantified using methods like the checkerboard assay to determine synergy, additivity, or antagonism. The Fractional Inhibitory Concentration (FIC) index and the Bliss synergy score are common metrics used to evaluate these interactions. An FIC index of <0.5 or a positive Bliss score generally indicates synergy.[10][11]

Below are tables summarizing the observed interactions between neuraminidase inhibitors and other classes of antiviral agents based on preclinical data.

Table 1: Neuraminidase Inhibitors in Combination with Polymerase Inhibitors

Neuraminidase InhibitorPolymerase InhibitorVirusAssay SystemInteractionReference
OseltamivirBaloxavir marboxilInfluenza A(H1N1), A(H3N2), Influenza BIn vitro, Mouse modelSynergy[1]
Oseltamivir, LaninamivirFavipiravirInfluenza ANude miceIncreased survival (synergy)[12]
PeramivirFavipiravirOseltamivir-resistant Influenza A(H1N1)Mouse modelSynergy[13]

Table 2: Neuraminidase Inhibitors in Combination with Other Antiviral Agents

Neuraminidase InhibitorOther Antiviral AgentVirusAssay SystemInteractionReference
Oseltamivir, ZanamivirNitazoxanideInfluenza A(H1N1), A(H5N9)In vitro, Ferret modelSynergy[1][8]
OseltamivirAmantadineAdamantane-susceptible Influenza AIn vitro, Mouse modelAdditive to Synergistic[7]
OseltamivirRibavirinInfluenza AIn vitroAdditive to Synergistic[7]
Oseltamivir and Zanamivir/Peramivir(Dual Neuraminidase Inhibitor Therapy)Influenza A(H1N1)In vitroAdditive to Antagonistic[7]

Experimental Protocols

A fundamental method for assessing drug synergy is the checkerboard assay.[11] This technique allows for the testing of various concentration combinations of two drugs to determine their combined effect on viral replication.

Checkerboard Assay for Antiviral Synergy

Objective: To determine the in vitro interaction (synergistic, additive, indifferent, or antagonistic) of a neuraminidase inhibitor with another antiviral agent against a specific virus.

Materials:

  • 96-well cell culture plates

  • Appropriate host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

  • Virus stock of known titer

  • Antiviral agents (Neuraminidase inhibitor and partner drug)

  • Cell culture medium

  • Cytopathic effect (CPE) quantification assay (e.g., Crystal Violet staining) or viral yield reduction assay (e.g., TCID50 or plaque assay)

  • Incubator with controlled temperature and CO2

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer overnight.[10]

  • Drug Dilution Matrix:

    • Prepare serial dilutions of the neuraminidase inhibitor along the y-axis of the plate (e.g., in rows B-H).

    • Prepare serial dilutions of the partner antiviral agent along the x-axis of the plate (e.g., in columns 2-11).

    • The resulting matrix will contain various combinations of the two drugs.[14]

    • Include wells with each drug alone (in row A and column 1) and wells with no drugs (virus control) and no virus (cell control).

  • Virus Infection: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI).[14]

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication for a duration sufficient to observe a clear cytopathic effect in the virus control wells (typically 48-72 hours).[10][14]

  • Quantification of Antiviral Effect:

    • Assess the viral-induced CPE or measure the viral yield in each well. For CPE, methods like Crystal Violet staining can be used to quantify viable cells.[10]

  • Data Analysis:

    • Determine the 50% effective concentration (EC50) for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each combination using the formula: FIC = (EC50 of drug A in combination / EC50 of drug A alone) + (EC50 of drug B in combination / EC50 of drug B alone).[11]

    • The FIC index is the sum of the FICs. An FIC index of ≤0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism.[11]

Visualizing Mechanisms and Workflows

Influenza Virus Life Cycle and Antiviral Targets

The following diagram illustrates the key stages of the influenza virus life cycle and the points of intervention for different classes of antiviral drugs.

Influenza_Lifecycle cluster_cell Host Cell cluster_drugs Antiviral Intervention Points Entry Entry Uncoating Uncoating Entry->Uncoating Replication_Transcription Replication & Transcription Uncoating->Replication_Transcription Translation Translation Replication_Transcription->Translation Assembly Assembly Translation->Assembly Budding_Release Budding & Release Assembly->Budding_Release Released_Virus Released_Virus Budding_Release->Released_Virus Release Virus Virus Virus->Entry Attachment Adamantanes Adamantanes Adamantanes->Uncoating Polymerase_Inhibitors Polymerase Inhibitors Polymerase_Inhibitors->Replication_Transcription Neuraminidase_Inhibitors Neuraminidase Inhibitors Neuraminidase_Inhibitors->Budding_Release

Caption: Influenza virus life cycle and targets of antiviral drugs.

Experimental Workflow for Antiviral Synergy Testing

This diagram outlines the typical workflow for conducting a checkerboard assay to evaluate the synergistic potential of two antiviral compounds.

Synergy_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-Well Plate Start->Cell_Seeding Drug_Matrix 2. Create Drug Combination Matrix Cell_Seeding->Drug_Matrix Infection 3. Infect Cells with Virus Drug_Matrix->Infection Incubation 4. Incubate for 48-72 hours Infection->Incubation Quantification 5. Quantify Viral Activity (e.g., CPE) Incubation->Quantification Data_Analysis 6. Calculate EC50 and FIC Index Quantification->Data_Analysis Conclusion Determine Interaction Data_Analysis->Conclusion End End Conclusion->End

Caption: Workflow for antiviral synergy testing via checkerboard assay.

References

Safety Operating Guide

Safe Disposal of Neuraminidase-IN-11: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For a specialized compound such as Neuraminidase-IN-11, a specific Safety Data Sheet (SDS) is the primary source for disposal information. In the absence of an SDS for this particular inhibitor, this guide provides essential procedures based on general principles of laboratory chemical waste management and data from similar neuraminidase inhibitors. The overarching principle is to treat this compound as a hazardous chemical waste and consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

I. Pre-Disposal Considerations and Waste Identification

Before beginning any disposal process, it is crucial to characterize the waste. This compound, as an enzyme inhibitor, is a biologically active compound. The waste may consist of:

  • Unused or expired pure this compound.

  • Contaminated materials such as personal protective equipment (PPE), pipette tips, and culture plates.

  • Aqueous solutions containing this compound.

  • Solvent-based solutions containing this compound.

Each of these waste streams may require slightly different handling, but all should be considered chemical waste.

II. Step-by-Step Disposal Procedures

The following steps outline the recommended procedure for the safe disposal of this compound waste.

Step 1: Segregation of Waste

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Incompatible chemicals can react violently or produce hazardous gases.

  • Keep solid and liquid waste in separate, clearly marked containers.

Step 2: Containment and Labeling

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof container. The container should be made of a material compatible with the solvent used (e.g., a glass bottle for organic solvents, a high-density polyethylene carboy for aqueous solutions).

  • Solid Waste: Collect all solid waste, including contaminated labware and PPE, in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the major components and their approximate percentages if in a solution. The label should also include the date accumulation started and the name of the principal investigator or lab contact.

Step 3: Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2] This area should be under the control of the lab personnel, away from general traffic, and ideally in a ventilated area like a chemical fume hood.[1]

  • Ensure that the storage area has secondary containment to capture any potential leaks.[1]

  • Keep waste containers securely closed except when adding waste.

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in the SAA for the maximum allowable time (this varies by institution, but can be up to one year for partially filled containers), contact your institution's EHS office to arrange for a waste pickup.[1]

  • Do not attempt to transport the chemical waste off-site yourself.

Step 5: Decontamination of Work Surfaces

  • After handling this compound and preparing it for disposal, decontaminate all work surfaces and equipment that may have come into contact with the compound. The appropriate decontamination solution will depend on the nature of the inhibitor and should be determined in consultation with safety professionals.

III. Practices to Avoid

  • DO NOT dispose of this compound down the drain.[2][3] Many chemicals are harmful to aquatic life, and drain disposal is strictly regulated.[4][5]

  • DO NOT dispose of this compound in the regular trash.[5] This includes empty containers that have not been properly decontaminated.

  • DO NOT mix this compound with incompatible waste materials. Always consult a chemical compatibility chart or your EHS office.

  • DO NOT attempt to neutralize or inactivate this compound without a validated protocol and approval from your EHS office. While some biological waste can be inactivated, the chemical hazards of the inhibitor and any byproducts of the inactivation process must be considered.[6][7]

IV. Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste waste_type Identify Waste Type (Solid, Liquid, PPE, etc.) start->waste_type is_mixed Is the waste mixed with other chemicals? waste_type->is_mixed consult_ehs Consult EHS for compatibility and disposal guidance is_mixed->consult_ehs Yes segregate Segregate into dedicated Solid or Liquid Chemical Waste Container is_mixed->segregate No consult_ehs->segregate label_container Label container with: 'Hazardous Waste' 'this compound' All components and concentrations Date and PI Name segregate->label_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa is_full Is container full or storage time limit reached? store_saa->is_full is_full->store_saa No request_pickup Request waste pickup from EHS is_full->request_pickup Yes end End: Waste removed by EHS request_pickup->end

Caption: Decision-making workflow for the disposal of this compound.

V. Quantitative Data and Experimental Protocols

Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data for disposal, such as concentration limits for specific disposal methods, can be provided. Similarly, detailed experimental protocols for the inactivation or neutralization of this compound are not available and should not be attempted without manufacturer guidance and EHS approval. The most reliable and safe course of action is to handle the material as a chemical waste and defer to your institution's certified safety professionals for disposal.

References

Essential Safety and Logistical Information for Handling Neuraminidase-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount for laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for Neuraminidase-IN-11, including operational and disposal plans, based on available data for similar neuraminidase inhibitors.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a similar compound, Neuraminidase-IN-6, indicates potential hazards that should be considered. Based on this information, this compound should be handled with caution.

Potential Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

To mitigate risks, the following PPE should be worn at all times when handling this compound:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile).
Skin and Body Impervious clothing, such as a lab coat.
Respiratory A suitable respirator should be used if there is a risk of dust or aerosol formation. Use only in areas with appropriate exhaust ventilation.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and ensure the safety of laboratory personnel.

Safe Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin.

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Keep the container tightly sealed.

  • Store in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

  • Recommended storage temperatures are -20°C for the powder form or -80°C when in solvent.

Experimental Protocol: Neuraminidase Inhibition Assay

The following is a detailed methodology for a common experimental workflow to assess the inhibitory activity of compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific neuraminidase enzyme.

Materials:

  • Neuraminidase enzyme (e.g., from Clostridium perfringens)

  • Fluorogenic substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)

  • This compound

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in the assay buffer to achieve a range of concentrations for testing.

    • Prepare a working solution of the neuraminidase enzyme in the assay buffer.

    • Prepare a working solution of the MUNANA substrate in the assay buffer.

  • Assay Setup:

    • In the 96-well plate, add the serially diluted this compound solutions to the appropriate wells.

    • Include control wells:

      • No inhibitor control: Contains enzyme and substrate, but no inhibitor.

      • No enzyme control: Contains substrate only, to measure background fluorescence.

    • Add the neuraminidase enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., a basic buffer like glycine-NaOH, pH 10.4).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at ~365 nm and emission at ~450 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls) from all other readings.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Disposal Plan

Due to its potential acute and chronic aquatic toxicity, this compound and all associated waste must be disposed of as hazardous chemical waste.

Waste Collection and Disposal:

  • Solid Waste: Collect unused this compound powder and any contaminated consumables (e.g., pipette tips, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound, including reaction mixtures from assays, in a labeled, leak-proof hazardous waste container.

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular lab glass or plastic waste.

  • Spill Cleanup: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste. The spill area should then be decontaminated.

  • General Guidelines:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Arrange for pickup of hazardous waste by a certified disposal company.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare this compound Stock and Dilutions add_inhibitor Add Inhibitor Dilutions to 96-Well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Neuraminidase Enzyme Solution add_enzyme Add Enzyme and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare MUNANA Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

Caption: Experimental workflow for a neuraminidase inhibition assay.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.